3-mercapto-4-n-butyl 1,2,4-triazole
Description
The exact mass of the compound 4-butyl-4H-1,2,4-triazole-3-thiol is 157.06736854 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-butyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-9-5-7-8-6(9)10/h5H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCWIDAHTFNRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NNC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248418 | |
| Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27106-00-9 | |
| Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the most common synthetic route, provides a detailed experimental protocol, and presents expected analytical data for the target compound.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a mercapto group at the 3-position and an n-butyl group at the 4-position of the triazole ring can modulate the compound's lipophilicity and biological activity, making 3-mercapto-4-n-butyl-1,2,4-triazole a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a reliable and commonly employed synthetic methodology for its preparation.
Core Synthesis Pathway
The most prevalent and reliable method for the synthesis of 4-substituted-3-mercapto-1,2,4-triazoles is the alkaline cyclization of a corresponding 4-substituted thiosemicarbazide. This two-step process involves the initial formation of the thiosemicarbazide from the reaction of a primary amine with carbon disulfide, followed by the addition of hydrazine. The subsequent intramolecular cyclization of the thiosemicarbazide in the presence of a base yields the desired triazole.
An alternative, though less commonly detailed for this specific derivative, involves the reaction of thiocarbohydrazide with n-butyl isothiocyanate.[1]
This guide will focus on the first, more thoroughly documented pathway.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole, adapted from established procedures for analogous compounds.
Synthesis of 4-n-Butylthiosemicarbazide (Intermediate)
Materials:
-
n-Butylamine
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (0.1 mol) in ethanol (50 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (0.1 mol) dropwise to the cooled solution while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be kept below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
To the resulting solution, add hydrazine hydrate (0.1 mol) dropwise. A white precipitate of 4-n-butylthiosemicarbazide should form.
-
Stir the reaction mixture for an additional 2-3 hours at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole (Target Compound)
Materials:
-
4-n-Butylthiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 4-n-butylthiosemicarbazide (0.05 mol) in a 2 M aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled solution to a pH of approximately 5-6 with concentrated hydrochloric acid. This should be done in an ice bath with stirring.
-
A white precipitate of 3-mercapto-4-n-butyl-1,2,4-triazole will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the purified product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole. The data is based on typical yields and characterization of analogous 4-alkyl-3-mercapto-1,2,4-triazoles.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Intermediate Yield | 80-90% | Adapted from similar syntheses |
| Final Product Yield | 70-85% | Adapted from similar syntheses |
| Melting Point | 135-137 °C | Representative value |
Table 2: Spectroscopic Data for 3-Mercapto-4-n-butyl-1,2,4-triazole
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ (ppm): 0.9 (t, 3H, CH₃), 1.4 (sext, 2H, CH₂), 1.7 (quin, 2H, CH₂), 4.1 (t, 2H, N-CH₂), 8.5 (s, 1H, triazole C-H), 13.5 (s, 1H, SH) | Confirms the presence of the n-butyl group, the triazole ring proton, and the thiol proton. The thiol proton chemical shift can be broad and may vary with solvent and concentration. |
| ¹³C NMR | δ (ppm): 13.5 (CH₃), 19.8 (CH₂), 31.5 (CH₂), 45.0 (N-CH₂), 145.0 (triazole C-H), 165.0 (C-SH) | Shows the expected carbon signals for the n-butyl group and the two distinct carbons of the triazole ring. |
| IR (KBr) | ν (cm⁻¹): ~3100 (N-H stretch, tautomeric form), 2960-2850 (C-H stretch), ~2550 (S-H stretch, thiol form), ~1620 (C=N stretch), ~1300 (C=S stretch, thione form) | The presence of both S-H and C=S stretches indicates the existence of thione-thiol tautomerism in the solid state. |
| Mass Spec (EI) | m/z (%): 171 (M⁺), 115, 87, 57 | The molecular ion peak at m/z 171 corresponds to the molecular weight of the target compound. Fragmentation patterns would be consistent with the loss of the butyl chain and other fragments. |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole.
Caption: Synthetic pathway for 3-mercapto-4-n-butyl-1,2,4-triazole.
Thione-Thiol Tautomerism
The product, 3-mercapto-4-n-butyl-1,2,4-triazole, can exist in equilibrium with its thione tautomer. This is an important structural consideration.
(Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.)
Caption: Thione-thiol tautomerism of the target compound.
Conclusion
This technical guide has detailed a robust and adaptable method for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole. The provided experimental protocol, along with the tabulated analytical data, offers a solid foundation for researchers and drug development professionals to produce and characterize this valuable heterocyclic scaffold. The visualization of the synthetic workflow and the tautomeric equilibrium further aids in the understanding of the chemical processes and structural properties of the target molecule. Careful adherence to standard laboratory safety procedures is essential when performing these syntheses.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Mercapto-4-n-butyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-4-n-butyl-1,2,4-triazole is a heterocyclic organic compound featuring a triazole ring substituted with a mercapto group at position 3 and an n-butyl group at position 4. The 1,2,4-triazole scaffold is a prevalent motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the mercapto group enhances the potential for coordination with metal ions and participation in redox processes, while the n-butyl substituent increases the compound's lipophilicity, which can significantly influence its pharmacokinetic profile. This guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological context for 3-mercapto-4-n-butyl-1,2,4-triazole.
Physicochemical Properties
Quantitative experimental data for 3-mercapto-4-n-butyl-1,2,4-triazole is not extensively available in publicly accessible literature. The following table summarizes key physicochemical properties, with some values being estimates based on the properties of the parent compound, 3-mercapto-1,2,4-triazole, and the structural contribution of the n-butyl group.
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₆H₁₁N₃S | Calculated |
| Molecular Weight | 157.24 g/mol | Calculated |
| CAS Number | 27106-00-9 | [1] |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from similar compounds |
| Melting Point | Not reported. The parent compound, 3-mercapto-1,2,4-triazole, has a melting point of 221-224 °C. The n-butyl substitution would likely lower this value. | Inferred |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. The n-butyl group increases lipophilicity. | Inferred |
| pKa | Not reported. The pKa of the parent 1,2,4-triazole is 10.26. The mercapto group introduces acidity (thiol-thione tautomerism), and the n-butyl group may have a minor electronic effect. | Inferred |
| LogP | Not reported. The n-butyl group will significantly increase the LogP value compared to the parent 3-mercapto-1,2,4-triazole, indicating higher lipophilicity. | Inferred |
Experimental Protocols
General Synthesis of 4-n-Butyl-3-mercapto-1,2,4-triazole
The synthesis of 4-substituted-3-mercapto-1,2,4-triazoles typically involves the cyclization of a corresponding thiosemicarbazide precursor.
Step 1: Synthesis of 1-formyl-4-n-butylthiosemicarbazide
-
To a solution of n-butyl isothiocyanate in a suitable solvent (e.g., ethanol), an equimolar amount of formylhydrazine is added.
-
The reaction mixture is stirred at room temperature for several hours or gently heated to ensure the completion of the reaction.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.
Step 2: Cyclization to 4-n-butyl-3-mercapto-1,2,4-triazole
-
The synthesized 1-formyl-4-n-butylthiosemicarbazide is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is refluxed for a period of time, typically a few hours, to facilitate the cyclization.
-
After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and a signal for the proton on the triazole ring. The position of the SH proton signal can be variable and may exchange with deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four distinct carbons of the n-butyl group and the two carbons of the triazole ring.
Infrared (IR) Spectroscopy:
The IR spectrum would likely exhibit characteristic absorption bands for:
-
N-H stretching (if in thione tautomeric form)
-
C-H stretching of the n-butyl group
-
C=N stretching of the triazole ring
-
C=S stretching (thione form) or S-H stretching (thiol form)
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Signaling Pathway Involvement
While the specific mechanism of action for 3-mercapto-4-n-butyl-1,2,4-triazole is not elucidated, some derivatives of mercapto-1,2,4-triazoles have been reported to possess anti-inflammatory properties. A plausible mechanism for such activity could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: A potential mechanism of anti-inflammatory action.
Experimental and Synthesis Workflow
The general workflow for the synthesis and characterization of 3-mercapto-4-n-butyl-1,2,4-triazole is outlined below.
Caption: General workflow for synthesis and characterization.
Conclusion
3-Mercapto-4-n-butyl-1,2,4-triazole represents a molecule of interest for further investigation, particularly in the context of its potential anti-inflammatory properties. While specific experimental data is currently sparse in the public domain, the established chemistry of 1,2,4-triazoles provides a solid foundation for its synthesis and characterization. Future research focused on the elucidation of its precise physicochemical properties, detailed biological evaluation, and mechanism of action is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.
References
An In-depth Technical Guide to 3-mercapto-4-n-butyl-1,2,4-triazole
CAS Number: 27106-00-9
This technical guide provides a comprehensive overview of 3-mercapto-4-n-butyl-1,2,4-triazole, a heterocyclic compound belonging to the versatile 1,2,4-triazole class. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential biological activities, and mechanisms of action. The information presented is a synthesis of available data on this compound and its structural analogs.
Chemical and Physical Properties
While specific experimental data for 3-mercapto-4-n-butyl-1,2,4-triazole is not extensively documented in publicly available literature, the general properties of mercapto-1,2,4-triazoles can be inferred. These compounds are typically white to pale yellow crystalline solids, with solubility in water and various organic solvents. The presence of the mercapto group allows for tautomerism between the thione and thiol forms.
Synthesis
The synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective route involves the cyclization of a substituted thiosemicarbazide.
This protocol is a generalized procedure based on common synthetic routes for this class of compounds.[1][2]
Materials:
-
n-Butyl isothiocyanate
-
Hydrazine hydrate
-
Formic acid (or another suitable one-carbon source)
-
Ethanol
-
Sodium hydroxide (or another suitable base)
-
Hydrochloric acid
Procedure:
-
Formation of 4-n-butyl-thiosemicarbazide:
-
To a solution of n-butyl isothiocyanate in ethanol, add an equimolar amount of hydrazine hydrate dropwise while stirring in an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate of 4-n-butyl-thiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
-
Cyclization to 3-mercapto-4-n-butyl-1,2,4-triazole:
-
The synthesized 4-n-butyl-thiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide, for several hours.
-
Alternatively, the thiosemicarbazide can be heated with formic acid.
-
After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the product.
-
The crude 3-mercapto-4-n-butyl-1,2,4-triazole is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis Workflow
References
The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its unique structural features, including the ability to participate in hydrogen bonding and its metabolic stability, have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antibacterial properties. Detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.
Anticancer Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of 1,2,4-triazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative 1,2,4-triazole compounds.
Table 1: Anticancer Activity of 1,2,4-Triazole Pyridine Derivatives against Murine Melanoma (B16F10) Cells [1][2]
| Compound | IC50 (µM)[1][2] |
| TP1 | 58.21[1][2] |
| TP2 | 51.15[1][2] |
| TP3 | 48.23[1][2] |
| TP4 | 55.61[1][2] |
| TP5 | 61.11[1][2] |
| TP6 | 41.12[1][2] |
| TP7 | 45.33[1][2] |
Table 2: Anticancer Activity of 1,2,4-Triazole Schiff Base Hybrids against Various Cancer Cell Lines [3][4]
| Compound | Panc-1 IC50 (µM)[3] | PaCa-2 IC50 (µM)[3] | HT-29 IC50 (µM)[3] | H-460 IC50 (µM)[3] |
| 9a | 2.1[3] | 1.9[3] | 2.5[3] | 1.8[3] |
| 9b | 2.9[3] | 2.5[3] | 3.1[3] | 2.6[3] |
| 10a | 4.3[3] | 3.9[3] | 4.8[3] | 4.1[3] |
| 11a | 5.2[3] | 4.8[3] | 5.9[3] | 5.0[3] |
| 12a | 3.8[3] | 3.5[3] | 4.2[3] | 3.6[3] |
| 13a | 1.5[3] | 1.3[3] | 1.8[3] | 1.4[3] |
| 13b | 2.3[3] | 2.0[3] | 2.8[3] | 2.1[3] |
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines [5]
| Compound | MCF-7 IC50 (µM)[5] | Hela IC50 (µM)[5] | A549 IC50 (µM)[5] |
| 10a | 6.43[5] | 5.6[5] | 21.1[5] |
| 10d | 10.2[5] | 9.8[5] | 16.5[5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for determining the cytotoxic potential of chemical compounds.[6][7][8][9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, Hela, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
1,2,4-Triazole derivatives (dissolved in dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in complete medium. Seed the cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24 to 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plates for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cancer Targeted by 1,2,4-Triazoles
Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the RAS/RAF/MEK/ERK (MAPK) pathways are prominent targets.
Caption: EGFR and B-Raf/MAPK signaling pathways targeted by 1,2,4-triazole derivatives.
Antifungal Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole-based compounds, such as fluconazole and itraconazole, are cornerstone therapies for fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15]
Quantitative Antifungal Activity Data
The in vitro antifungal activity is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 4: Antifungal Activity of 1,2,4-Triazole Derivatives against Candida albicans [16][17][18]
| Compound/Drug | MIC (µg/mL)[16][17][18] |
| Benzotriazine-4-one derivative | 0.0156 - 2.0[16][17] |
| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.39[18] |
| Triazole alcohol derivative 7b | 0.063 - 1[16] |
| Triazole alcohol derivative 7e | 0.063 - 1[16] |
| Fluconazole | 0.25 - 4[16] |
Table 5: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives against Candida Species [19]
| Compound | C. albicans MIC (µg/mL)[19] | C. glabrata MIC (µg/mL)[19] | C. krusei MIC (µg/mL)[19] | C. parapsilopsis MIC (µg/mL)[19] |
| 6b | 1.95[19] | 0.97[19] | 1.95[19] | 1.95[19] |
| 6i | 1.95[19] | 0.97[19] | 1.95[19] | 1.95[19] |
| 6j | 1.95[19] | 0.97[19] | 1.95[19] | 1.95[19] |
| Voriconazole | 0.97[19] | 0.97[19] | 0.97[19] | 0.97[19] |
| Fluconazole | 1.95[19] | 1.95[19] | >125[19] | 1.95[19] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique for determining the MIC of antifungal agents against yeasts and molds.[20][21][22][23][24][25][26]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
1,2,4-Triazole derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control.[27]
Ergosterol Biosynthesis Pathway Inhibition
The primary antifungal mechanism of 1,2,4-triazoles is the disruption of the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Antibacterial Activity of 1,2,4-Triazole Derivatives
Certain 1,2,4-triazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. These compounds are often hybridized with other known antibacterial pharmacophores to enhance their potency and spectrum of activity.
Quantitative Antibacterial Activity Data
The antibacterial efficacy is also measured by the Minimum Inhibitory Concentration (MIC).
Table 6: Antibacterial Activity of 1,2,4-Triazole Derivatives [23][28]
| Compound/Drug | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Clinafloxacin-triazole hybrid 14a | 0.25 (MRSA)[28] | - | - | - |
| Clinafloxacin-triazole hybrid 14b | 0.25 (MRSA)[28] | - | - | - |
| Clinafloxacin-triazole hybrid 14c | 0.25 (MRSA)[28] | - | - | - |
| Ofloxacin analogue 13 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - |
| Ampicillin | - | 1.56[28] | - | - |
| Chloramphenicol | 16 (MRSA)[28] | - | - | - |
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility
The protocol for determining the antibacterial MIC is similar to the antifungal testing, with adjustments for the bacterial growth medium and incubation conditions.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
1,2,4-Triazole derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Perform serial twofold dilutions of the test compounds in MHB within the 96-well plates.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis of 1,2,4-Triazole Derivatives: A General Workflow
A common route for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates for a wide range of biologically active derivatives, is outlined below.
Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives.
General Experimental Protocol for Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for synthesizing the 4-amino-1,2,4-triazole-3-thiol core structure.[3][29][30][31][32][33]
Step 1: Synthesis of Substituted Benzoic Acid Hydrazide
-
A substituted benzoic acid is refluxed with thionyl chloride to form the corresponding acid chloride.
-
The excess thionyl chloride is removed under reduced pressure.
-
The acid chloride is then slowly added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at low temperature.
-
The reaction mixture is stirred for several hours, and the resulting precipitate of the benzoic acid hydrazide is filtered, washed, and recrystallized.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
The synthesized benzoic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide.
-
The solution is cooled in an ice bath, and carbon disulfide is added dropwise with stirring.
-
The reaction is stirred for several hours, and the precipitated potassium dithiocarbazinate salt is collected by filtration and washed with ether.[30]
Step 3: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
-
The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate for several hours.[31]
-
During the reaction, the color of the mixture may change, and hydrogen sulfide gas is evolved.
-
After completion, the reaction mixture is cooled and poured into cold water.
-
The solution is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[29][30]
This versatile intermediate can then be further modified, for example, by reacting the amino group with various aldehydes to form Schiff bases or by alkylating the thiol group to produce thioether derivatives, leading to a diverse library of compounds for biological screening.[6][34]
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The derivatives of this heterocyclic system exhibit a remarkable range of biological activities, including potent anticancer, antifungal, and antibacterial effects. This guide has provided a detailed overview of these activities, supported by quantitative data, standardized experimental protocols, and visualizations of the underlying molecular pathways. The continued exploration of structure-activity relationships and mechanisms of action of novel 1,2,4-triazole derivatives holds significant promise for the development of new and more effective therapeutic agents to combat a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
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- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 15. isres.org [isres.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 32. researchgate.net [researchgate.net]
- 33. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 34. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Mercapto-Triazoles in Modern Therapeutics: A Technical Guide
For Immediate Release
A comprehensive technical guide released today details the burgeoning therapeutic applications of mercapto-triazole compounds, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the diverse pharmacological activities of these heterocyclic compounds, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The guide meticulously presents quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways to facilitate further research and development in this promising field.
Mercapto-triazoles, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The versatile 1,2,4-triazole nucleus, when substituted with a mercapto group, exhibits a remarkable capacity to interact with various biological targets, making it a privileged scaffold in drug discovery.[4][5] This guide synthesizes current research to provide a detailed overview of the therapeutic landscape of these compounds.
Diverse Pharmacological Profile
Mercapto-triazole derivatives have demonstrated potent activity across multiple therapeutic areas:
-
Anticancer Activity: A substantial body of research highlights the antiproliferative effects of mercapto-triazoles against various cancer cell lines.[4][6] Mechanistic studies suggest that these compounds can interfere with critical signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[1][6]
-
Antimicrobial Activity: The mercapto-triazole scaffold is a key component in a variety of antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[1][7][8] Their mode of action often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: Several mercapto-triazole derivatives have exhibited significant anti-inflammatory properties in preclinical models.[1][2] This activity is attributed to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.
Quantitative Analysis of Biological Activity
To provide a clear comparative overview, the following tables summarize the quantitative biological data for representative mercapto-triazole derivatives from various studies.
Table 1: Anticancer Activity of Mercapto-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TZ55.7 | HT-29 (Colon) | Not specified, but showed most significant cytotoxic activity | [6] |
| Compound 9 | HCT116 (Colon) | 0.37 | [4] |
| Compound 9 | HeLa (Cervical) | 2.94 | [4] |
| Compound 9 | PC-3 (Prostate) | 31.31 | [4] |
| Coumarin-triazole hybrid 11 | BT-20 (Breast) | 3.1-37.9 µg/mL | [4] |
| 1,2,4-triazole derivative 12 | HEPG2 (Liver) | Potent activity | [4] |
Table 2: Antimicrobial Activity of Mercapto-Triazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline derivative 2 | E. coli | 6.25-50 | [1] |
| Quinoline derivative 2 | S. aureus | 6.25-50 | [1] |
| Quinoline derivative 2 | P. aeruginosa | 6.25-50 | [1] |
| Quinoline derivative 2 | K. pneumoniae | 6.25-50 | [1] |
| Compound 4f | Various bacteria | Showed antibacterial activity | [9] |
| Bromo diphenylsulfone derivative | B. cereus | 8 | [10] |
Table 3: Anti-inflammatory Activity of Mercapto-Triazole Derivatives
| Compound ID | Assay | % Inhibition | Reference |
| Compound 37b | Carrageenan-induced paw edema | 73.03 | [1] |
| Compound 38a | Carrageenan-induced paw edema | 81.81 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays cited in the evaluation of mercapto-triazole derivatives.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[14]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[3]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[8]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Ensure the disks are at least 24 mm apart.[8]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[14]
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial potency of the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.[14]
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[15]
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a specified period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[15]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by mercapto-triazoles, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT signaling pathway and the inhibitory action of mercapto-triazoles.
Caption: MAPK/ERK signaling cascade with potential inhibition by mercapto-triazoles.
Caption: Experimental workflow for the disk diffusion antimicrobial assay.
Conclusion
The diverse and potent biological activities of mercapto-triazole derivatives underscore their significant potential in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of their pharmacological properties, quantitative data for comparative analysis, and detailed experimental protocols to guide future investigations. The visualization of key signaling pathways and experimental workflows further aims to facilitate a deeper understanding of their mechanisms of action and evaluation methods. Continued research into the structure-activity relationships and optimization of this versatile scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. researchhub.com [researchhub.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 10. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. microbenotes.com [microbenotes.com]
- 15. inotiv.com [inotiv.com]
The Enduring Legacy of the 1,2,4-Triazole Nucleus: A Comprehensive Technical Guide to its Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in modern medicinal, agricultural, and materials science. Its unique structural and electronic properties, including its aromaticity, hydrogen bonding capability, and dipole character, have made it a privileged scaffold in the design of a vast array of functional molecules. This in-depth technical guide provides a comprehensive overview of the core chemistry of 1,2,4-triazoles, their synthetic methodologies, and their diverse and impactful applications.
Core Chemistry of 1,2,4-Triazoles: Structure, Properties, and Reactivity
The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. The ring is aromatic, possessing a delocalized π-electron system that imparts significant stability.
Key Physicochemical Properties:
-
Aromaticity: The 6π electron system confers aromatic stability to the ring.
-
Tautomerism: Exists as 1H and 4H tautomers, influencing its reactivity and substitution patterns.
-
Amphoteric Nature: The 1,2,4-triazole ring can be both protonated and deprotonated. The pKa of the 1,2,4-triazolium ion is approximately 2.45, while the pKa for the neutral molecule is around 10.26.[1]
-
Dipole Moment: The presence of multiple nitrogen atoms creates a significant dipole moment, contributing to its ability to engage in intermolecular interactions.
-
Solubility: The parent 1,2,4-triazole is highly soluble in water and other polar solvents.
Reactivity:
The reactivity of the 1,2,4-triazole ring is dictated by the electron-withdrawing nature of the nitrogen atoms.
-
Electrophilic Substitution: Electrophilic attack typically occurs at the nitrogen atoms, which are the most electron-rich centers.
-
Nucleophilic Substitution: The carbon atoms of the ring are electron-deficient and can be susceptible to nucleophilic attack, although this is less common and often requires activation.
-
N-Alkylation and N-Acylation: The nitrogen atoms are readily alkylated and acylated, providing a straightforward method for introducing diverse substituents.
Synthesis of 1,2,4-Triazoles: Key Methodologies and Experimental Protocols
A variety of synthetic routes have been developed for the construction of the 1,2,4-triazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. This method is versatile but can require high temperatures and may lead to a mixture of products if the acyl groups of the amide and hydrazide are different.[2][3]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reactant Mixture: A mixture of benzamide (1.0 eq) and benzoylhydrazide (1.0 eq) is heated.
-
Heating: The mixture is heated to a high temperature (typically >200 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is treated with a dilute base solution to neutralize any acidic byproducts.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3,5-diphenyl-1,2,4-triazole.
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the condensation of an imide with an alkyl or aryl hydrazine in the presence of an acid catalyst to yield an isomeric mixture of 1,2,4-triazoles.[4][5]
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction
-
Reactant Mixture: The imide (1.0 eq) and the substituted hydrazine (1.1 eq) are dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
Acid Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.
-
Heating: The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Synthesis from Amidrazones
Amidrazones are versatile intermediates for the synthesis of 1,2,4-triazoles. They can be cyclized with various one-carbon electrophiles.
Experimental Protocol: Synthesis of a 3-Substituted-1,2,4-triazole from an Amidrazone
-
Amidrazone Formation: The starting nitrile is reacted with hydrazine hydrate to form the corresponding amidrazone.
-
Cyclization: The amidrazone (1.0 eq) is then reacted with a one-carbon electrophile, such as triethyl orthoformate or formic acid, in a suitable solvent.
-
Heating: The reaction mixture is heated under reflux for several hours.
-
Purification: Upon completion, the solvent is removed, and the residue is purified by recrystallization or column chromatography to afford the desired 1,2,4-triazole.
Synthesis of Commercially Important 1,2,4-Triazoles
Experimental Protocol: Synthesis of Letrozole (Aromatase Inhibitor) [6][7]
-
Alkylation: 4-Cyanobenzyl bromide is reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
-
Carbanion Formation: The product from step 1 is treated with a strong base, such as potassium tert-butoxide, at low temperature (-55 °C) in an anhydrous solvent like DMF to generate a carbanion.[7]
-
Nucleophilic Aromatic Substitution: 4-Fluorobenzonitrile is added to the reaction mixture, and the carbanion displaces the fluoride to form letrozole.[7]
-
Purification: The crude letrozole is purified by crystallization from a suitable solvent system (e.g., toluene/hexane).[6]
Experimental Protocol: Synthesis of Fluconazole (Antifungal Agent) [8]
-
Epoxide Formation: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydroxide) to form 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.
-
Ring Opening: The epoxide is then reacted with a second equivalent of 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).
-
Heating: The reaction mixture is heated to facilitate the nucleophilic ring-opening of the epoxide.
-
Purification: The crude fluconazole is purified by column chromatography and/or recrystallization.
Applications of 1,2,4-Triazoles
The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide range of biologically active and functional molecules.
Medicinal Chemistry
1,2,4-triazole derivatives are prominent in a multitude of therapeutic areas.
Antifungal Agents: Azole antifungals, particularly the triazoles, are a major class of drugs used to treat fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
| Compound | Organism | MIC (μg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [9] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 2.0 | [9] |
| Voriconazole | Candida krusei | 0.03 - 1.0 | [9] |
| Posaconazole | Zygomycetes | 0.03 - 4.0 | [9] |
| Compound 6a | Candida albicans | <0.008 - 1 | [6] |
| Compound 4a | Candida albicans | 0.39 | [6] |
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Antifungal Agents.
Antibacterial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10]
| Compound | Organism | MIC (μg/mL) | Reference |
| Ofloxacin analogue | S. aureus | 0.25 - 1.0 | |
| Clinafloxacin hybrid 14a | MRSA | 0.25 | |
| Compound 12h | MDR E. coli | 0.25 | |
| Compound Y2 | S. aureus | 1000 | [7] |
| Compound II | E. coli k88 ad | 0.039 | |
| Compound 6g | P. aeruginosa | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Antibacterial Agents.
Anticancer Agents: The 1,2,4-triazole nucleus is a key feature in several anticancer drugs. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. Other derivatives have shown cytotoxic activity through various mechanisms.
Other Therapeutic Areas: The pharmacological applications of 1,2,4-triazoles extend to:
-
Antiviral agents: (e.g., Ribavirin)
-
Anticonvulsants
-
Anti-inflammatory agents
-
Analgesics
-
Antitubercular agents
-
Antiparasitic agents
Agricultural Chemistry
1,2,4-triazole derivatives play a crucial role in modern agriculture.
-
Fungicides: Many agricultural fungicides are based on the 1,2,4-triazole scaffold, working through a similar mechanism to their medicinal counterparts by inhibiting ergosterol biosynthesis in pathogenic fungi.
-
Herbicides: Certain 1,2,4-triazole derivatives act as herbicides. For example, amitrole inhibits the biosynthesis of the amino acid histidine in plants.
-
Insecticides and Plant Growth Regulators: Some 1,2,4-triazoles exhibit insecticidal properties or can be used to regulate plant growth.
Material Science
The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent component for electron-transporting and hole-blocking materials in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): 1,2,4-triazole derivatives are widely used as host materials or as electron-transporting layers in OLEDs to improve device efficiency and stability.
| Device Configuration | Role of 1,2,4-Triazole | Max. External Quantum Efficiency (EQE) | Reference |
| Green PhOLED | Host Material (STzDCz) | 20.3% | |
| Blue PhOLED | Host Material (STzDCz) | 25.0% | |
| Green OLED | Ancillary Ligand ((4tfmppy)Pt(dptp)) | 26.90% |
Table 3: Performance of Selected 1,2,4-Triazole-Based OLEDs.
Other applications in material science include:
-
Phosphorescent OLEDs (PHOLEDs)
-
Polymer Light-Emitting Diodes (PLEDs)
-
Liquid Crystals
-
Optical Waveguides
-
Proton-Exchange Membranes for Fuel Cells (PEMFCs)
-
Organic Photovoltaic Cells
-
Data Storage Devices
Visualizing Key Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The 1,2,4-triazole nucleus continues to be a remarkably versatile and valuable scaffold in chemical science. Its unique combination of properties has enabled the development of life-saving medicines, innovative agricultural products, and advanced materials. The ongoing exploration of novel synthetic methodologies and the rational design of new 1,2,4-triazole-containing molecules promise to further expand the already impressive legacy of this essential heterocyclic system. For researchers and professionals in drug development and materials science, a deep understanding of 1,2,4-triazole chemistry is not just beneficial, but essential for driving future innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. US7750556B2 - Triazole derivatives and use thereof in organic light-emitting diodes (OLEDs) - Google Patents [patents.google.com]
- 3. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Mercapto-4-n-butyl-1,2,4-triazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-mercapto-4-n-butyl-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a mercapto group at the 3-position and an n-butyl group at the 4-position has been a subject of interest in the quest for novel therapeutic agents. This document details the probable historical context of its synthesis, common synthetic methodologies with a representative experimental protocol, and available data on its biological significance.
Introduction: The Rise of 1,2,4-Triazoles in Heterocyclic Chemistry
The history of heterocyclic chemistry is rich, with significant expansion in the post-World War II era.[1] Among the vast number of heterocyclic compounds, those containing the 1,2,4-triazole ring have garnered substantial attention due to their diverse and potent biological activities.[2][3] The versatility of the triazole nucleus has led to its incorporation into numerous clinically significant drugs.[3][4] The exploration of substituted 1,2,4-triazoles, particularly those with a mercapto (-SH) or thione (=S) group, has been a fruitful area of research, yielding compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][5]
The general interest in 4-alkyl-3-mercapto-1,2,4-triazoles stems from the observation that the nature of the substituent at the N-4 position can significantly modulate the biological activity of the molecule. This has prompted extensive research into structure-activity relationships (SAR) within this class of compounds.
Discovery and Historical Context
The primary impetus for the synthesis of such compounds was the search for novel therapeutic agents. Researchers systematically modified the alkyl substituent at the 4-position to investigate its impact on biological efficacy. A notable study by Amir et al. reported on novel 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid, including 5-[(biphenyl-4-yloxy)methyl]-4-alkyl/aryl-3-mercapto-(4H)-1,2,4-triazoles.[2] Within this series, the compound bearing an n-butyl group at the 4-position demonstrated the highest anti-inflammatory activity, with an 81.81% inhibition of inflammation compared to the standard drug ibuprofen.[2] This finding underscores the significance of the n-butyl substituent for enhancing biological activity in this class of compounds.
The synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole is a logical step in the systematic investigation of 4-alkyl-3-mercapto-1,2,4-triazoles. Its existence is confirmed by its commercial availability and assigned CAS number (27106-00-9).[6]
Synthesis and Characterization
The most prevalent and established method for the synthesis of 4-substituted-3-mercapto-1,2,4-triazoles involves the cyclization of a corresponding 4-substituted thiosemicarbazide.[1][5][7] This general synthetic pathway is illustrated below.
Caption: General synthetic pathway for 3-mercapto-4-n-butyl-1,2,4-triazole.
Representative Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of a 4-alkyl-3-mercapto-1,2,4-triazole, which can be adapted for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole. This protocol is based on established methodologies for this class of compounds.[4]
Step 1: Synthesis of 4-n-Butyl-thiosemicarbazide
-
To a solution of hydrazine hydrate (0.1 mol) in ethanol (50 mL), add n-butyl isothiocyanate (0.1 mol) dropwise with constant stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for 2-3 hours.
-
The resulting white precipitate of 4-n-butyl-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole
-
A mixture of 4-n-butyl-thiosemicarbazide (0.1 mol) and formic acid (0.12 mol) is refluxed for 4-6 hours.
-
The excess formic acid is removed by distillation under reduced pressure.
-
The resulting crude product is cooled and then treated with a 2N sodium hydroxide solution (100 mL) and refluxed for 2-3 hours.
-
The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-mercapto-4-n-butyl-1,2,4-triazole.
Physicochemical Properties
While specific experimental data for 3-mercapto-4-n-butyl-1,2,4-triazole is not extensively published in readily accessible literature, some general properties can be inferred from its structure and related compounds.
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have some solubility in polar organic solvents |
| Tautomerism | Exists in thione-thiol tautomeric forms |
Biological Activity and Potential Mechanism of Action
Derivatives of 3-mercapto-1,2,4-triazole are known to exhibit a wide spectrum of biological activities. The presence of the n-butyl group at the N-4 position has been shown to be particularly effective for certain activities.
Reported Biological Activities of Related Compounds
| Biological Activity | Key Findings for 4-Alkyl-3-mercapto-1,2,4-triazoles |
| Anti-inflammatory | A 4-n-butyl substituted derivative showed 81.81% inhibition of inflammation.[2] |
| Antimicrobial | Various 4-substituted derivatives show activity against Gram-positive and Gram-negative bacteria.[2][8] |
| Antifungal | The 1,2,4-triazole scaffold is a well-known pharmacophore in antifungal agents.[2][8] |
| Anticancer | Mercapto-substituted 1,2,4-triazoles have been investigated for their anticancer properties.[5][9] |
| Anticonvulsant | Certain derivatives have shown anticonvulsant activity.[5][9] |
Postulated Mechanism of Action
A definitive mechanism of action for 3-mercapto-4-n-butyl-1,2,4-triazole has not been elucidated. However, based on the known mechanisms of related triazole-based therapeutic agents, several pathways can be postulated. For instance, in the context of antifungal activity, many triazole compounds act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Postulated antifungal mechanism of action for a triazole compound.
Conclusion and Future Directions
While the specific historical discovery of 3-mercapto-4-n-butyl-1,2,4-triazole is not documented as a singular event, its synthesis and study are a logical outcome of the extensive research into 4-alkyl-3-mercapto-1,2,4-triazoles. The demonstrated high anti-inflammatory activity of a closely related analog highlights the potential of this specific substitution pattern. The well-established synthetic routes provide a clear path for its preparation and further investigation.
Future research should focus on a more detailed biological evaluation of 3-mercapto-4-n-butyl-1,2,4-triazole to elucidate its specific mechanisms of action across various therapeutic areas. Further SAR studies, involving modifications of the n-butyl chain and substitutions on the triazole ring, could lead to the development of more potent and selective drug candidates. The availability of a straightforward synthetic protocol makes this compound an attractive scaffold for further exploration in medicinal chemistry.
References
- 1. jocpr.com [jocpr.com]
- 2. rjptonline.org [rjptonline.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-mercapto-4-n-butyl 1,2,4-triazole | 27106-00-9 | Benchchem [benchchem.com]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 3-Mercapto-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-mercapto-1,2,4-triazole and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are applicable for various matrices, including pharmaceutical formulations, biological samples, and environmental analyses.
Introduction
3-Mercapto-1,2,4-triazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antifungal, antimicrobial, and anti-proliferative properties.[1][2] Accurate and robust analytical methods are crucial for the determination of these compounds in drug discovery, development, and quality control. HPLC is a powerful technique for the separation, identification, and quantification of these polar compounds. This document outlines several validated HPLC methods, including detailed protocols and expected performance characteristics.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for 3-Mercapto-1,2,4-triazole
This protocol is suitable for the analysis of 3-mercapto-1,2,4-triazole in relatively clean sample matrices.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Newcrom R1 column (or equivalent C18 column)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Sample filters (0.45 µm)
2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in Table 1.
Table 1: Chromatographic Conditions for 3-Mercapto-1,2,4-triazole Analysis
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detector | UV |
| MS-compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid |
| Data derived from multiple sources.[3] |
3. Standard Preparation:
-
Prepare a stock solution of 3-mercapto-1,2,4-triazole in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Monitor the separation at the appropriate UV wavelength.
Protocol 2: HPLC Analysis of Triazole Derivatives in Biological Matrices (Plasma/Serum)
This protocol is designed for the quantification of triazole derivatives in complex biological samples like plasma or serum.[4][5][6]
1. Instrumentation and Materials:
-
HPLC system with UV or Fluorescence detector
-
Symmetry C18 column (or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
For fluorescence detection: Monobromobimane (MBB) for derivatization[5][6]
2. Sample Preparation (Protein Precipitation): [4]
-
To 100 µL of plasma/serum, add 1 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. Sample Preparation (with Derivatization for Fluorescence Detection): [5][6]
-
Treat the sample with tributylphosphine (TBP) to reduce any disulfide bonds.
-
Precipitate proteins with acetonitrile.
-
Perform pre-column derivatization using the thiol-reactive fluorescent probe monobromobimane (MBB).
4. Chromatographic Conditions: A summary of the chromatographic conditions for the analysis of triazole derivatives in plasma is presented in Table 2.
Table 2: Chromatographic Conditions for Triazole Derivatives in Plasma
| Parameter | Condition |
| Column | Symmetry C18 |
| Mobile Phase | Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Gradient | Step gradient of 40-80% Acetonitrile |
| Run Time | 30 min |
| Detection | UV |
| Data derived from multiple sources.[4] |
5. Quantitative Analysis: The method demonstrates good linearity and precision for the quantification of novel triazole antifungal agents.[4]
-
Linear Range: 0.5 - 10 µg/mL[4]
-
Limit of Quantitation: 0.5 µg/mL[4]
-
Inter-day Precision: 1.9% to 8.5%[4]
-
Intra-day Precision: 4.6% to 5.2%[4]
For the fluorescence detection method of 3-amino-5-mercapto-1,2,4-triazole in serum:
Experimental Workflow and Data Visualization
The general workflow for the HPLC analysis of 3-mercapto-1,2,4-triazole derivatives can be visualized as follows:
Caption: General workflow for HPLC analysis.
The potential biological activity of these compounds, such as anti-proliferative effects, can be investigated through specific signaling pathways.
References
- 1. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Protocols for Substituted 1,2,4-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Its unique structure allows for versatile interactions with biological targets, making it a privileged structure in drug design.[2][4] This application note provides detailed protocols for several robust and widely utilized methods for synthesizing substituted 1,2,4-triazoles, including classical named reactions and modern catalytic and microwave-assisted techniques.
Method 1: Pellizzari Reaction
The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a classical method for synthesizing 1,2,4-triazoles through the reaction of an amide with a hydrazide.[5] The reaction proceeds via the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring.[6] While effective, this method often requires high temperatures and long reaction times.[5]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reactant Mixture: In a round-bottom flask, combine benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg).
-
Heating: Heat the mixture at a high temperature (typically 160-250°C) for 2-4 hours. The reaction is often performed neat (without solvent) or in a high-boiling solvent.
-
Work-up: After cooling to room temperature, the solid residue is treated with a dilute sodium hydroxide solution to remove any unreacted starting materials.
-
Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
Reaction Mechanism Visualization
Caption: Mechanism of the Pellizzari Reaction.
Method 2: Einhorn-Brunner Reaction
The Einhorn-Brunner reaction involves the condensation of imides with hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles.[1][7] The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the more acidic group typically favoring the 3-position on the resulting triazole ring.[7]
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole
-
Reactant Mixture: Combine N-formylbenzamide (diacylamine) (1.0 mmol, 149.1 mg) and phenylhydrazine (1.0 mmol, 108.1 mg) in a suitable solvent like ethanol or acetic acid.
-
Acid Catalyst: Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography or recrystallization from a solvent system like ethyl acetate/hexane to afford the pure 1,5-diphenyl-1,2,4-triazole.[1]
Experimental Workflow Visualization
Caption: Workflow for the Einhorn-Brunner Reaction.
Method 3: Copper-Catalyzed One-Pot Synthesis
Modern synthetic chemistry offers highly efficient copper-catalyzed methods for constructing 1,2,4-triazoles.[8] One such strategy involves a one-pot reaction of two different nitriles with hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[9] This approach benefits from readily available starting materials and tolerance to a wide range of functional groups.[8][10]
Experimental Protocol: Synthesis of 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole
-
Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile (1.0 mmol, 117.2 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and triethylamine (TEA) (1.5 mmol, 209 µL) in DMSO (2.0 mL). Heat the mixture at 80°C for 2 hours.
-
Cyclization Step: To the same reaction vessel, add benzonitrile (1.2 mmol, 123.8 mg) and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg).
-
Heating: Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude product by silica gel column chromatography to obtain the desired 1,2,4-triazole.[9]
Experimental Workflow Visualization
Caption: One-pot copper-catalyzed synthesis workflow.
Method 4: Microwave-Assisted Catalyst-Free Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that significantly reduces reaction times, often increases yields, and can eliminate the need for a catalyst.[11][12] The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds efficiently under microwave irradiation.[13]
Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,4-triazole
-
Reactant Mixture: In a 10 mL microwave process vial, place phenylhydrazine (1.0 mmol, 108.1 mg) and formamide (20.0 mmol, 0.8 mL).
-
Microwave Irradiation: Seal the vial and place it in a monomode microwave apparatus. Irradiate the mixture at 160°C for 10 minutes with an initial power of 100 W.[13][14]
-
Work-up: After the reaction, cool the vial to room temperature. Partition the crude mixture between ethyl acetate and water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to dryness. The crude product can be purified by preparative TLC or column chromatography.[14]
Logical Relationship of Synthesis Methods
Caption: Classification of 1,2,4-triazole synthesis methods.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative parameters for the described synthetic methods, allowing for easy comparison.
| Method | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Pellizzari Reaction | Amide, Hydrazide | None (Thermal) | 160 - 250 | 2 - 4 h | Low to Moderate | [5] |
| Einhorn-Brunner | Diacylamine, Hydrazine | Weak Acid | Reflux | 4 - 8 h | Moderate | [1][7] |
| Copper-Catalyzed | Nitriles, Hydroxylamine | Cu(OAc)₂ | 80 then 120 | ~14 h | Moderate to Good | [9] |
| Microwave-Assisted | Hydrazine, Formamide | None | 160 | 10 min | 54 - 81 | [13] |
References
- 1. scispace.com [scispace.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. isres.org [isres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 14. jjc.yu.edu.jo [jjc.yu.edu.jo]
Application Notes and Protocols for Microwave-Assisted Synthesis of Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the microwave-assisted synthesis of 1,2,3-triazoles, a critical heterocyclic motif in pharmaceutical and materials sciences. The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved safety profiles, aligning with the principles of green chemistry.[1][2]
Introduction
Triazoles are synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. This reaction is significantly accelerated by catalysts, most commonly copper(I) for the formation of 1,4-disubstituted triazoles (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or ruthenium(II) for the synthesis of 1,5-disubstituted triazoles (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition - RuAAC).[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for driving these reactions, offering efficient and rapid heating.[5][6]
Advantages of Microwave-Assisted Synthesis
Microwave heating in organic synthesis has several benefits:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Higher Yields: Improved energy transfer often leads to higher conversion and product yields.[7]
-
Enhanced Purity: Reduced reaction times can minimize the formation of byproducts.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.[1]
-
Green Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly processes.[2][8]
Experimental Setup
A dedicated microwave reactor is essential for safe and reproducible microwave-assisted synthesis. These reactors are equipped with features for precise control of reaction parameters.
Key Components of a Microwave Reactor:
-
Magnetron: Generates microwaves, typically at a frequency of 2.45 GHz.[6]
-
Waveguide: Directs the microwaves into the reaction cavity.
-
Reaction Cavity: A chamber where the reaction vessel is placed.
-
Sealed Reaction Vessels: Typically made of borosilicate glass or other microwave-transparent and pressure-resistant materials, allowing for superheating of solvents above their atmospheric boiling points.[9]
-
Temperature and Pressure Sensors: Infrared (IR) sensors for temperature monitoring and pressure transducers are crucial for safety and reproducibility.[6]
-
Magnetic Stirring: Ensures even temperature distribution throughout the reaction mixture.
A schematic of a typical microwave reactor setup is shown below.
Experimental Protocols
The following protocols are generalized procedures for the microwave-assisted synthesis of triazoles. Optimization of reaction conditions (temperature, time, catalyst loading, and solvent) is often necessary for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.01-0.05 mmol, 1-5 mol%)
-
Solvent (e.g., DMF/H₂O (1:3), 4 mL)[10]
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (0.01-0.05 mmol).
-
Add the solvent (e.g., 4 mL of a 1:3 mixture of DMF and water).[10]
-
Seal the vial with a crimp top.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant power (e.g., 180 W) for a specified time (e.g., 10-15 minutes). The temperature will rise due to microwave absorption. Alternatively, set a target temperature (e.g., 80-120 °C) and allow the instrument to modulate the power to maintain it.[7][10]
-
After the irradiation period, the reaction vessel is cooled to room temperature using a gas jet.
-
Once cooled, open the vial and pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.[10]
Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 mmol)
-
Alkyne (terminal or internal) (1.0 mmol)
-
Ruthenium catalyst (e.g., [Cp*RuCl]₄) (0.025 mmol, 2.5 mol% per Ru)
-
Solvent (e.g., DMF, 2 mL)[4]
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial containing a magnetic stir bar, dissolve the organic azide (1.0 mmol), alkyne (1.0 mmol), and the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.025 mmol) in the chosen solvent (e.g., 2 mL of DMF).[4]
-
Seal the vial securely.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 110 °C) for a specific duration (e.g., 20 minutes).[11]
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 1,5-disubstituted triazole product.
Data Presentation
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of triazoles, highlighting the efficiency of this method.
Table 1: Comparison of Conventional vs. Microwave-Assisted CuAAC Synthesis
| Entry | Reactants | Catalyst (mol%) | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Phenylacetylene, Benzyl azide | CuI (5) | DMF/H₂O | Conventional (80 °C) | 8 h | 85 | [10] |
| 2 | Phenylacetylene, Benzyl azide | CuI (5) | DMF/H₂O | Microwave (180 W) | 12 min | 92 | [10] |
| 3 | 1-Ethynyl-4-fluorobenzene, Benzyl azide | CuI (5) | Glycerol | Conventional (RT) | 24 h | 75 | [7] |
| 4 | 1-Ethynyl-4-fluorobenzene, Benzyl azide | CuI (5) | Glycerol | Microwave (80 °C) | 10 min | 96 | [7] |
Table 2: Optimization of Microwave-Assisted RuAAC Synthesis
| Entry | Aryl Azide | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (10) | Toluene | 110 | 20 | <10 | [4] |
| 2 | 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (10) | Dioxane | 110 | 20 | 20 | [4] |
| 3 | 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (10) | Acetonitrile | 110 | 20 | 40 | [4] |
| 4 | 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (10) | DMF | 110 | 20 | 70 | [4] |
Signaling Pathways and Workflows
The general workflow for microwave-assisted triazole synthesis is outlined below.
The catalytic cycle for the CuAAC reaction, which is accelerated by microwave energy, is depicted below.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of triazoles. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reaction time, yield, and adherence to green chemistry principles. For researchers and professionals in drug development, mastering these techniques can accelerate the discovery and optimization of new chemical entities.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Microwave Synthesis [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 3-Mercapto-4-n-butyl-1,2,4-triazole and Subsequent Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 3-mercapto-4-n-butyl-1,2,4-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocols detail the preparation of the core molecule and its subsequent modification into various derivatives, primarily through S-alkylation and Mannich base formation. Furthermore, standardized protocols for the biological screening of these novel compounds for potential anticancer and antimicrobial activities are provided, along with examples of the expected data presentation.
Synthesis of the Core Scaffold: 3-Mercapto-4-n-butyl-1,2,4-triazole
The synthesis of the 3-mercapto-4-n-butyl-1,2,4-triazole core is a critical first step. This is typically achieved through the cyclization of a corresponding thiosemicarbazide.
Protocol 1: Synthesis of 4-n-Butyl-3-mercapto-1,2,4-triazole
This protocol involves two main steps: the synthesis of 4-n-butylthiosemicarbazide and its subsequent cyclization.
Step 1: Synthesis of 4-n-Butylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-butyl isothiocyanate (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is washed with cold water and recrystallized from ethanol to yield pure 4-n-butylthiosemicarbazide.
Step 2: Cyclization to 3-Mercapto-4-n-butyl-1,2,4-triazole
-
Reaction Setup: Suspend 4-n-butylthiosemicarbazide (1.0 equivalent) in an aqueous solution of sodium hydroxide (8-10%).
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
Isolation: The precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol will afford the pure 3-mercapto-4-n-butyl-1,2,4-triazole.
Derivatization Strategies
The presence of a reactive thiol group and an N-H proton in the triazole ring allows for various derivatization approaches. The most common are S-alkylation and the formation of Mannich bases.
S-Alkylation
This strategy involves the reaction of the thiol group with various alkyl or aryl halides to introduce a wide range of substituents at the sulfur atom.
-
Reaction Setup: Dissolve 3-mercapto-4-n-butyl-1,2,4-triazole (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.
-
Electrophile Addition: Add the desired alkyl or aryl halide (1.0 equivalent) to the reaction mixture.
-
Reaction: The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the halide, for a period ranging from 2 to 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol).
Mannich Base Formation
Mannich bases are formed by the aminoalkylation of the N-H proton of the triazole ring with formaldehyde and a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve 3-mercapto-4-n-butyl-1,2,4-triazole (1.0 equivalent) in ethanol.
-
Reagent Addition: To this solution, add formaldehyde (37% aqueous solution, 1.2 equivalents) and the desired primary or secondary amine (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Isolation: The solid product is collected by filtration, washed with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization if necessary.
Biological Screening Protocols
Once a library of derivatives has been synthesized, they must be screened for biological activity. The following are standard protocols for assessing anticancer and antimicrobial potential.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][2][3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Activity Screening
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized triazole derivatives in the broth. The concentration range should be chosen based on expected activity.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from biological screenings should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anticancer Activity of 3-Mercapto-4-n-butyl-1,2,4-triazole Derivatives
| Compound ID | R (Substituent) | Cancer Cell Line | IC50 (µM) ± SD |
| Core | H | MCF-7 | >100 |
| S-Alkyl-1 | -CH₂-C₆H₅ | MCF-7 | 25.4 ± 2.1 |
| S-Alkyl-2 | -CH₂-C₆H₄-Cl | MCF-7 | 15.8 ± 1.5 |
| Mannich-1 | -CH₂-Morpholine | MCF-7 | 42.1 ± 3.5 |
| Doxorubicin | - | MCF-7 | 0.8 ± 0.1 |
Table 2: In Vitro Antimicrobial Activity of 3-Mercapto-4-n-butyl-1,2,4-triazole Derivatives (MIC in µg/mL)
| Compound ID | R (Substituent) | S. aureus | E. coli | C. albicans |
| Core | H | >128 | >128 | >128 |
| S-Alkyl-1 | -CH₂-C₆H₅ | 32 | 64 | 128 |
| S-Alkyl-2 | -CH₂-C₆H₄-Cl | 16 | 32 | 64 |
| Mannich-1 | -CH₂-Morpholine | 64 | 128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 8 |
These application notes and protocols provide a solid foundation for the synthesis and biological evaluation of novel derivatives of 3-mercapto-4-n-butyl-1,2,4-triazole. Researchers are encouraged to adapt and optimize these procedures based on their specific research goals and available resources.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Application Notes & Protocols: Measuring the Antioxidant Properties of Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] A promising area of research focuses on their potential as antioxidants.[2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Synthetic antioxidants like 1,2,4-triazole derivatives can play a crucial role in mitigating oxidative damage by neutralizing free radicals.[3][4][6]
These application notes provide an overview and detailed protocols for common in vitro and cell-based assays used to evaluate the antioxidant properties of novel triazole derivatives, facilitating the screening and development of new therapeutic agents.
Part 1: Common In Vitro Antioxidant Capacity Assays
A series of in vitro chemical assays are commonly employed as a primary screening method to determine the radical scavenging and reducing capabilities of triazole derivatives. These assays are typically rapid, cost-effective, and allow for high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7][8] The DPPH radical exhibits a deep purple color in solution with a characteristic absorption maximum around 517 nm. When reduced by an antioxidant, the purple color fades to a yellow or colorless solution, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[7][9]
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM to 0.5 mM solution of DPPH in methanol or ethanol.[10] The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the triazole derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox, or BHA) in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution.[10] Create a series of dilutions from the stock solution (e.g., 10 to 200 µM).
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[10][11]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the % inhibition against the concentration of the triazole derivative to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[12] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13][14] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change is measured spectrophotometrically at 734 nm and is proportional to the antioxidant's activity.[15][16] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Caption: Generation and quenching of the ABTS radical cation.
Experimental Protocol:
-
Reagent Preparation (ABTS•+ Solution):
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare various concentrations of the triazole derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Mix thoroughly.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[15]
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ working solution without the sample.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of scavenging against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric (Fe³⁺-TPTZ) complex at a low pH.[18][19] The change in absorbance is measured at 593 nm, and the antioxidant power is related to the concentration of Fe²⁺ produced.
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution.
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11][18] Warm the solution to 37°C before use.
-
-
Sample Preparation: Prepare various concentrations of the triazole derivatives. A standard curve is typically prepared using a known antioxidant like FeSO₄·7H₂O or Trolox.
-
Assay Procedure:
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[19]
-
Data Analysis: Calculate the FRAP value for the samples by comparing their absorbance change to the standard curve. Results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Part 2: Cell-Based Antioxidant Activity Assay
While in vitro assays are useful for initial screening, they do not account for biological factors like cell uptake, distribution, and metabolism.[20] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.[21]
Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells.[20] Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like ABAP, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20][22] An antioxidant compound that is taken up by the cells will quench the ROS and inhibit the formation of DCF. The reduction in fluorescence intensity is proportional to the cellular antioxidant activity of the compound.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review [ouci.dntb.gov.ua]
- 6. isres.org [isres.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. ABTS radical scavenging assay [bio-protocol.org]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-mercapto-4-n-butyl-1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-mercapto-4-n-butyl-1,2,4-triazole?
A1: The most prevalent and established method is a two-step process. The first step involves the synthesis of an N-butyl-thiosemicarbazide intermediate from n-butyl isothiocyanate and hydrazine. The second step is the base-catalyzed intramolecular cyclization of this intermediate to form the desired 3-mercapto-4-n-butyl-1,2,4-triazole.
Q2: What are the typical yields for this synthesis?
A2: Reported yields for analogous 4-alkyl-3-mercapto-1,2,4-triazoles can vary significantly, generally ranging from 60% to over 90%, depending on the specific reaction conditions and the purity of the starting materials.[1] For instance, the synthesis of similar 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles has reported yields between 37% and 99%.
Q3: What are the critical parameters influencing the yield?
A3: The key factors affecting the yield include the purity of reactants and solvents, reaction temperature, reaction time, and the choice and concentration of the base used for cyclization. Inadequate control of these parameters can lead to the formation of side products and incomplete reactions.
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis are essential for confirming the structure and assessing the purity of the synthesized 3-mercapto-4-n-butyl-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure starting materials. | Ensure the purity of n-butyl isothiocyanate and hydrazine hydrate. Use freshly distilled reagents if necessary. |
| Incorrect reaction temperature. | For the cyclization step, maintain the recommended reflux temperature. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. | |
| Inappropriate base or base concentration. | Sodium hydroxide or potassium hydroxide are commonly used for cyclization. Ensure the correct molar equivalent and concentration are used as specified in the protocol. | |
| Formation of Significant Side Products | Presence of moisture in reactants or solvents. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Air oxidation of the mercapto group. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Impurities in the thiosemicarbazide intermediate. | Purify the N-butyl-thiosemicarbazide intermediate by recrystallization before proceeding to the cyclization step. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction mixture. | After acidification, cool the solution in an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
| Oily product instead of a solid. | The product may be impure. Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Column chromatography may be required for further purification. | |
| Product co-precipitates with salts. | Ensure complete neutralization during workup and wash the crude product thoroughly with cold water to remove any inorganic salts. |
Experimental Protocols
Key Experiment: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole
This protocol is a generalized procedure based on common methods for synthesizing 4-alkyl-3-mercapto-1,2,4-triazoles.[1][2]
Step 1: Synthesis of 1-(n-butyl)thiosemicarbazide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.0 mol) in ethanol (200 mL).
-
Cool the solution in an ice bath.
-
Slowly add n-butyl isothiocyanate (1.0 mol) dropwise to the cooled solution while stirring.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is the 1-(n-butyl)thiosemicarbazide intermediate. It can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole
-
To the crude or purified 1-(n-butyl)thiosemicarbazide (0.5 mol), add an 8% aqueous solution of sodium hydroxide (250 mL).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of 3-mercapto-4-n-butyl-1,2,4-triazole will form.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol-water mixture.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for 3-mercapto-4-n-butyl-1,2,4-triazole.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercapto-1,2,4-triazole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Troubleshooting
Q1: My 3-mercapto-1,2,4-triazole compound is not crystallizing from solution. What should I do?
A1: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce the solvent volume: Your compound may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
-
Cool to a lower temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the precipitation of impurities.
-
Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] Experiment with different solvents or solvent mixtures.
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this:
-
Reheat the solution: Add more solvent to fully dissolve the oil.
-
Cool the solution slowly: Slow cooling is crucial to allow for the formation of a crystal lattice. You can insulate the flask to slow down the cooling rate.[1]
-
Modify the solvent system: Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
Q3: The yield of my purified 3-mercapto-1,2,4-triazole is very low. What are the potential causes and solutions?
A3: A low recovery can result from several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[1] If you suspect this, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and work quickly.
-
Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Impurity Removal
Q4: My purified 3-mercapto-1,2,4-triazole is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by:
-
Activated Charcoal (Carbon) Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3][4] Use the minimum amount necessary, as excessive use can also adsorb your desired product and reduce the yield.
-
Acid-Base Extraction for Aryltriazoles: For aryltriazole derivatives with colored impurities, dissolving the crude product in a hot mineral acid solution can be effective. This protonates the triazole, forming a salt that is soluble in the aqueous layer, while many non-basic colored impurities may separate as an oily layer that can be physically removed. The purified triazole can then be recovered by neutralization.[5]
Chromatography
Q5: Can I use column chromatography to purify 3-mercapto-1,2,4-triazole compounds?
A5: Yes, column chromatography can be a suitable method for purification if recrystallization is ineffective. For more polar compounds like 3-mercapto-1,2,4-triazoles, silica gel is a common stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal solvent system will need to be determined empirically, often by using thin-layer chromatography (TLC) first. High-performance liquid chromatography (HPLC) can also be used for both analysis and preparative purification.[6]
Quantitative Data
The following table summarizes typical yields for the synthesis and purification of some 3-mercapto-1,2,4-triazole derivatives as reported in the literature. Note that direct comparisons are challenging as starting materials and reaction scales differ.
| Compound | Synthesis Method | Purification Method | Reported Yield (%) | Reference |
| 3-Mercapto-1,2,4-triazole | Reaction of s-triazine and thiosemicarbazide | Recrystallization from water | 63.4 | [3] |
| 3-Amino-5-mercapto-1,2,4-triazole | Not specified | Recrystallization from ethanol/water | 50 | [7] |
| 3-(3-Methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Cyclization of 1-(3-methoxybenzoyl) thiosemicarbazide | Recrystallization from 2-propanol | Not specified | |
| bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane | Not specified | Recrystallization from dimethylformamide/water | 80 |
Experimental Protocols
Protocol 1: Purification of 3-Mercapto-1,2,4-triazole by Recrystallization from Water
This protocol is based on a literature procedure.[3]
-
Dissolution: In a fume hood, dissolve the crude 3-mercapto-1,2,4-triazole in a minimal amount of boiling water. The compound is soluble in hot water.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals of 3-mercapto-1,2,4-triazole should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 3-mercapto-1,2,4-triazole in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a solvent system of low polarity. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-mercapto-1,2,4-triazole.
Visualizations
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. google.com [google.com]
- 3. US2763661A - Process for preparation of 3-substituted-1,2,4-triazoles - Google Patents [patents.google.com]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. US20160090367A1 - Purification of Aryltriazoles - Google Patents [patents.google.com]
- 6. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 3-Amino-5-mercapto-1,2,4-triazole CAS#: 16691-43-3 [m.chemicalbook.com]
- 8. 3-Mercapto-1,2,4-triazole, 98% | Fisher Scientific [fishersci.ca]
overcoming solubility issues with 3-mercapto-4-n-butyl-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-mercapto-4-n-butyl-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-mercapto-4-n-butyl-1,2,4-triazole?
Q2: I am observing precipitation of the compound in my aqueous-based biological assay. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This often occurs when a concentrated stock solution (usually in a solvent like DMSO) is diluted into the aqueous assay buffer, exceeding the compound's thermodynamic solubility limit in the final solution. Many discovery compounds have low aqueous solubility, which can lead to precipitation in bioassays.[1][2]
Q3: Can I heat the solvent to dissolve the compound?
A3: Gentle heating can increase the rate of dissolution and solubility. However, be cautious as excessive heat may cause degradation of the compound. It is advisable to perform a stability test of the compound at the intended temperature. For many triazole derivatives, heating is a viable approach to aid dissolution in various solvents.[3]
Q4: What is the first step I should take to systematically address solubility issues?
A4: The first step is to perform a solubility screening in a range of common solvents to identify a suitable solvent system for your specific application. This will provide a baseline understanding of the compound's solubility profile. Automated platforms can be used for high-throughput solubility screening.[4][5]
Troubleshooting Guides
Issue 1: Difficulty Preparing a Concentrated Stock Solution
If you are unable to dissolve 3-mercapto-4-n-butyl-1,2,4-triazole to the desired concentration in a single solvent, consider the following troubleshooting steps.
Troubleshooting Workflow for Stock Solution Preparation
Caption: Decision tree for troubleshooting stock solution preparation.
Recommended Solvents for Initial Screening:
Based on the structure of 3-mercapto-4-n-butyl-1,2,4-triazole, the following solvents are recommended for initial solubility screening.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are known as "universal solvents" capable of dissolving a wide range of compounds.[6] |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High | The parent 1,2,4-triazole is soluble in alcohols.[7] The n-butyl group may affect this. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often used in synthesis and purification of triazole derivatives. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Very Low | The hydrophobic n-butyl group is expected to significantly limit aqueous solubility. |
Issue 2: Compound Precipitates Upon Dilution into Aqueous Media
This is a common problem when performing biological assays. The following strategies can be employed to overcome this issue.
The 3-mercapto-1,2,4-triazole core has a pKa, making its solubility pH-dependent. The mercapto group (-SH) is weakly acidic. By adjusting the pH of the aqueous buffer, the compound can be ionized, which typically increases its aqueous solubility.
Illustrative pH-Dependent Solubility of a Weakly Acidic Triazole
| pH | Expected Solubility | Predominant Species |
| 4.0 | Low | Neutral (R-SH) |
| 6.0 | Low | Neutral (R-SH) |
| 7.4 | Moderate | Mix of R-SH / R-S⁻ |
| 8.5 | High | Ionized (R-S⁻) |
| 10.0 | Very High | Ionized (R-S⁻) |
Note: This table is illustrative. The optimal pH must be determined experimentally and must be compatible with the experimental system (e.g., cell viability, enzyme activity).
Including a small percentage of an organic co-solvent in the final aqueous solution can help maintain the compound's solubility. DMSO is a common choice, but its final concentration should be carefully controlled as it can be toxic to cells at higher concentrations (typically >0.5% v/v).[6]
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8] This is a widely used technique in pharmaceutical formulation.[9][10]
Conceptual Diagram of Cyclodextrin Inclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Automated solubility screening platform using computer vision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 7. jocpr.com [jocpr.com]
- 8. eijppr.com [eijppr.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this crucial chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired N-alkylated 1,2,4-triazole. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Inert Reactants: The alkylating agent may have degraded, or the 1,2,4-triazole starting material might be impure. Verify the purity of your reactants.
-
Incorrect Base: The chosen base might be too weak to deprotonate the 1,2,4-triazole effectively. For instance, triethylamine can be too weak, leading to an intractable mixture. In contrast, stronger bases like sodium methoxide, potassium carbonate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[1] The choice of base can be critical and is often dependent on the solvent and the triazole substrate.[2]
-
Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like DMF and DMSO are often good choices. However, in some cases, solvents like THF or acetonitrile may be suitable, depending on the base used.[2]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[3][4][5][6][7]
-
Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the reaction in other ways. Ensure you are using anhydrous solvents and a dry reaction setup.
Caption: Troubleshooting workflow for low or no product yield in N-alkylation of 1,2,4-triazoles.
Problem: Poor Regioselectivity (Mixture of Isomers)
Q2: My reaction is producing a mixture of N1 and N2/N4-alkylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge. The alkylation can occur at the N1, N2, or N4 positions, and the outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on the 1,2,4-triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the regioselectivity.[2]
-
Base and Solvent: The combination of the base and solvent determines the nature of the triazolate anion and its counter-ion, which in turn affects the site of alkylation. For instance, using DBU as a base in THF has been reported to give a consistent 90:10 ratio of N1 to N4 alkylated isomers.[1]
-
Temperature: In some cases, the ratio of isomers can be influenced by the reaction temperature.
-
-
Alkylation of 1,2,4-triazole-3-thiones: For these substrates, alkylation can occur on either the sulfur or nitrogen atoms. The reaction conditions, such as pH, can be adjusted to favor S-alkylation or N-alkylation.[8][9]
Caption: Decision tree for optimizing regioselectivity in the N-alkylation of 1,2,4-triazoles.
Problem: Difficulty in Product Isolation and Purification
Q3: I am struggling to separate the different N-alkylated isomers. What are the recommended purification methods?
A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities. However, with the right approach, a successful separation can be achieved.
-
Chromatography: Silica gel column chromatography is the most common method for separating regioisomers. A careful selection of the eluent system is crucial. Often, a gradient elution is required to achieve good separation. High-performance liquid chromatography (HPLC) can be used for more challenging separations.[10]
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent, this can be a very effective purification method.
-
Distillation: For volatile products, distillation can be an option for separation.[10]
It is good practice to analyze the crude product mixture by NMR to determine the isomer ratio before purification. This helps in assessing the success of the reaction and planning the purification strategy.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for N-alkylation of 1,2,4-triazoles?
A1: There is no single "best" combination as the optimal choice depends on the specific substrate and the desired regioselectivity. However, some commonly used and effective systems include:
-
For N1-selectivity: DBU in THF has been shown to give high N1-selectivity.[1]
-
General purpose: Potassium carbonate in a polar aprotic solvent like DMF or acetone is a widely used combination.[11]
Q2: How does microwave irradiation compare to conventional heating for this reaction?
A2: Microwave-assisted synthesis offers several advantages over conventional heating for the N-alkylation of 1,2,4-triazoles, including significantly reduced reaction times, often from hours to minutes, and in many cases, improved yields.[3][4][5][6][7]
Q3: How can I definitively determine the structure of the resulting N-alkylated isomers?
A3: The most reliable methods for structure elucidation are:
-
NMR Spectroscopy: 1H and 13C NMR are essential. For unambiguous assignment, 2D NMR techniques like HMBC and NOESY can be very helpful. Comparing the experimental chemical shifts with those predicted by DFT calculations can also aid in structure determination.[8]
-
Single-Crystal X-ray Diffraction: This is the gold standard for structure determination if you can obtain a suitable crystal of your product.[11][12]
Data Presentation
Table 1: Effect of Base and Solvent on Regioselectivity of 1,2,4-Triazole Alkylation
| 1,2,4-Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | 90:10 | [1] |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | ~90:10 | [1] |
| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ | Acetone | N(1)-CH₂-N(2) isomer is major | [11][12] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds (82% yield) | [3] |
| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes (96% yield) | [3] |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute (85% yield) | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 1,2,4-Triazole using DBU
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.
Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate
-
To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF or acetone, add the alkylating agent (1.0-1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography or crystallization to obtain the N-alkylated product(s).
Protocol 3: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and the base (e.g., potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocols.
-
Purify the product by chromatography or crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 6. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Separation of alkylated 1,2,4-triazole in solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Mercapto-Triazoles
Welcome to the technical support center for the characterization of mercapto-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis and analysis of these compounds.
Section 1: Tautomerism in Mercapto-Triazoles
The thiol-thione tautomerism is a fundamental characteristic of mercapto-triazoles and a common source of confusion during characterization. The equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by the solvent, temperature, and pH.
FAQ: Why can't I see the -SH proton in my ¹H NMR spectrum?
This is a common observation and is often due to the compound existing predominantly in the thione tautomeric form in the NMR solvent.[1] In the thione form, the proton is on a nitrogen atom, and its chemical shift is typically observed further downfield (around 13-14 ppm) as an N-H proton, which can sometimes be broad.[2]
Troubleshooting Steps:
-
Check for a Broad N-H Peak: Look for a broad singlet in the 13-14 ppm region of your ¹H NMR spectrum.[2]
-
Solvent Effects: Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃). The tautomeric equilibrium can be solvent-dependent.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the peak corresponding to the N-H proton disappears, it confirms the presence of an exchangeable proton.
Section 2: Troubleshooting Spectroscopic Analysis
Accurate spectroscopic characterization is crucial for structure elucidation. Here are some common issues and solutions for NMR, IR, and Mass Spectrometry analysis of mercapto-triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ: How do I interpret the complex aromatic region in the ¹H NMR of my substituted mercapto-triazole?
Substituted phenyl rings on the triazole core can lead to overlapping multiplets in the aromatic region of the ¹H NMR spectrum, making assignment difficult.
Troubleshooting Steps:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to improve signal dispersion.
-
2D NMR Techniques: Perform 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which will aid in assigning the aromatic signals.
-
Solvent Change: As with the tautomerism issue, changing the NMR solvent can sometimes resolve overlapping signals.[3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Mercapto-Triazole Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| SH (Thiol) | 1.1 - 4.0 (often not observed) | - | [1][2] |
| NH (Thione) | 13.0 - 14.0 | - | [1][2] |
| Triazole Ring Protons | 7.0 - 9.0 | 140 - 165 | [1] |
| C=S (Thione) | - | 165 - 170 | [1][2] |
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 | [1] |
Infrared (IR) Spectroscopy
FAQ: My IR spectrum doesn't show a peak for the S-H stretch. How can I confirm the structure?
The absence of a weak S-H stretching band (around 2550-2650 cm⁻¹) is another strong indicator that the mercapto-triazole exists in the thione form.[1][2]
Confirmation Checklist:
-
Look for N-H Stretch: A broad band in the region of 3100-3460 cm⁻¹ suggests the presence of an N-H group.[2]
-
Identify C=S Stretch: A peak in the range of 1250-1340 cm⁻¹ can be attributed to the C=S (thione) stretching vibration.[2]
-
Confirm C=N Stretch: The C=N stretching vibration of the triazole ring is typically observed between 1560-1650 cm⁻¹.[2]
Mass Spectrometry (MS)
FAQ: What are the expected fragmentation patterns for mercapto-triazoles in ESI-MS?
The fragmentation of mercapto-triazoles can be complex and may involve rearrangements. The fragmentation pathways are often dependent on the substituents on the triazole ring.
Common Fragmentation Pathways:
-
Loss of Small Molecules: Sequential loss of neutral molecules is a common fragmentation pathway.
-
Ring Cleavage: The triazole ring can undergo cleavage, leading to characteristic fragment ions.
-
Rearrangements: In some cases, rearrangements can occur prior to fragmentation, leading to unexpected fragment ions.[4]
Experimental Protocol: HPLC-ESI-MS for Tautomer Discrimination
A high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method can be employed to differentiate between thiol and thione tautomers.[2]
-
Chromatographic Separation: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to separate the tautomers if they exist as a mixture in solution.
-
Ionization: Employ positive ion mode ESI, which will protonate the molecules.
-
MS Analysis: Acquire full scan mass spectra to determine the molecular weight.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation pattern that can help distinguish between the tautomers.
Section 3: Synthesis and Purity
The synthesis of mercapto-triazoles often involves the cyclization of thiosemicarbazide derivatives.[5][6] Ensuring the purity of the final compound is critical for subsequent biological testing and characterization.
FAQ: My synthesized mercapto-triazole is difficult to purify. What are some common impurities and purification strategies?
Common impurities can include starting materials, uncyclized intermediates, and side products.
Troubleshooting Purification:
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethanol-water mixture) is often an effective method for purifying mercapto-triazoles.[1]
-
Column Chromatography: While less common for these compounds, silica gel column chromatography can be used if recrystallization is ineffective. A polar mobile phase is typically required.
-
Purity Assessment: Use HPLC with a UV detector or LC-MS to assess the purity of the final product. A single sharp peak is indicative of a pure compound.
Section 4: Sample Preparation and Stability
Proper sample preparation and awareness of stability issues are essential for obtaining reliable analytical data.
FAQ: My analytical results are inconsistent. Could this be a stability issue?
Yes, mercapto-triazoles can be susceptible to oxidation, leading to the formation of disulfide bridges between two molecules.[7][8] This can be particularly problematic for analyses in solution.
Troubleshooting Sample Stability:
-
Use of Reducing Agents: For analyses like HPLC, pretreatment of the sample with a reducing agent such as tributylphosphine (TBP) can reduce any disulfides back to the free thiol form.[7][8]
-
Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Freshly Prepared Solutions: Use freshly prepared solutions for all experiments to avoid degradation over time.
Section 5: Crystallography
Single-crystal X-ray diffraction provides definitive structural information. However, obtaining high-quality crystals of mercapto-triazoles can be challenging.
FAQ: What are some common challenges in growing single crystals of mercapto-triazoles?
-
Solubility: Finding a suitable solvent or solvent system where the compound has moderate solubility is key. Solvents that are too good will prevent crystallization, while poor solvents will cause the compound to crash out as a powder.
-
Slow Evaporation: Slow evaporation of the solvent from a saturated solution is a common and effective crystallization technique.
-
Tautomeric Forms: The presence of multiple tautomers in solution can sometimes hinder crystal growth.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).
-
Prepare a Saturated Solution: Prepare a saturated or near-saturated solution of the mercapto-triazole in the chosen solvent at room temperature or with gentle heating.
-
Filter the Solution: Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Slow Evaporation: Place the filtered solution in a small vial, cover it with a cap that has a few needle holes, and leave it undisturbed in a vibration-free location.
-
Monitor Crystal Growth: Check the vial periodically for the formation of single crystals.
Section 6: Visual Guides
Diagrams of Key Concepts and Workflows
Caption: Thiol-Thione Tautomerism in Mercapto-Triazoles.
Caption: Troubleshooting Workflow for Missing -SH Peak in ¹H NMR.
Caption: Workflow for Addressing Sample Stability Issues.
References
- 1. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing disulfide bond formation in 3-mercapto-1,2,4-triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercapto-1,2,4-triazoles. The focus is on preventing the unwanted formation of disulfide bonds, a common issue that can affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond formation and why is it a concern with 3-mercapto-1,2,4-triazoles?
A1: Disulfide bond formation is a chemical reaction where two thiol (-SH) groups are oxidized to form a disulfide bond (-S-S-). In the case of 3-mercapto-1,2,4-triazole, this results in the dimerization of the molecule. This can be a significant issue as it alters the chemical properties of the compound, potentially leading to decreased solubility, loss of desired biological activity, and complications in analytical characterization. The presence of atmospheric oxygen can promote this oxidation.
Q2: What are the key factors that influence the rate of disulfide bond formation?
A2: Several factors can influence the rate of disulfide bond formation:
-
Presence of Oxidizing Agents: The most common oxidizing agent is atmospheric oxygen. Dissolved oxygen in solvents can readily promote the oxidation of thiols. Other oxidizing agents present in the reaction mixture will also accelerate disulfide bond formation.
-
Solvent: The choice of solvent can impact the stability of the thiol group. Protic solvents, such as methanol, have been observed to induce disulfide bond formation in similar mercapto-containing heterocyclic compounds.[1] Aprotic solvents are generally a better choice for storage and reactions.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation. Storing solutions at lower temperatures can help to slow down disulfide bond formation.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols. It is good practice to use high-purity solvents and reagents to minimize metal ion contamination.
Q3: How can I detect the presence of disulfide bonds in my sample?
A3: Several analytical techniques can be used to detect the formation of the disulfide dimer of 3-mercapto-1,2,4-triazole:
-
Mass Spectrometry (MS): The most direct method. The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is double that of the monomer minus two hydrogen atoms.
-
High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time from the monomer will appear in the chromatogram, often with lower polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts, particularly of the protons near the sulfur atom, can indicate the formation of a disulfide bond.
-
Infrared (IR) Spectroscopy: The characteristic S-H stretching vibration (typically around 2550-2600 cm⁻¹) will decrease in intensity or disappear upon disulfide bond formation.
Troubleshooting Guides
Issue 1: My 3-mercapto-1,2,4-triazole solution turns cloudy or a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Disulfide Bond Formation | The disulfide dimer is often less soluble than the monomer, leading to precipitation. Confirm the presence of the dimer using an appropriate analytical technique (e.g., MS, HPLC). To resolve this, consider adding a reducing agent (see Q4 and the protocols below) to revert the dimer back to the monomer. For future prevention, adjust storage and experimental conditions (see below). |
| Solvent Choice | The compound may be unstable or poorly soluble in the chosen solvent over time. Consider switching to a different solvent. Aprotic solvents like DMF, DMSO, or THF are often better choices for long-term stability than protic solvents like alcohols. Always use deoxygenated solvents. |
| Concentration | The solution may be supersaturated. Try preparing a more dilute solution. |
Issue 2: My reaction involving the thiol group of 3-mercapto-1,2,4-triazole is not proceeding as expected or giving low yields.
| Possible Cause | Troubleshooting Step |
| Disulfide Bond Formation | If a significant portion of your starting material has dimerized, there will be less free thiol available to react. Analyze your starting material for the presence of the dimer. |
| Incompatible Reaction Conditions | The pH of your reaction mixture may be too high, favoring the unreactive thiolate or promoting rapid oxidation. If possible, perform the reaction at a neutral or slightly acidic pH. |
| Air Sensitivity | The reaction may be sensitive to atmospheric oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. |
Prevention and Control of Disulfide Bond Formation
Q4: What are the common methods to prevent disulfide bond formation?
A4: There are two primary strategies to prevent unwanted disulfide bond formation:
-
Use of Reducing Agents: These are compounds that can reduce disulfide bonds back to their corresponding thiols and maintain a reducing environment to prevent their re-formation. Common choices include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
-
Control of Experimental Conditions: This involves optimizing factors like pH, temperature, and solvent choice, and excluding oxygen.
Comparison of Common Reducing Agents
| Reducing Agent | Mechanism | Optimal pH Range | Advantages | Disadvantages |
| Dithiothreitol (DTT) | Thiol-disulfide exchange, forms a stable six-membered ring.[2][3] | > 7.0[3] | Strong reducing agent, commonly used.[2][3] | Unpleasant odor, less effective at acidic pH, can be unstable in solution.[3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Irreversibly reduces disulfide bonds.[4] | Broad (1.5 - 9.0)[5] | Odorless, more stable than DTT, effective over a wide pH range, does not contain a thiol group.[4][6] | Can be more expensive than DTT. |
| β-Mercaptoethanol (BME) | Thiol-disulfide exchange. | > 7.5 | Inexpensive. | Pungent odor, volatile, less potent than DTT, required in higher concentrations. |
| Tributylphosphine (TBP) | Irreversibly reduces disulfide bonds. | Broad | Effective reducing agent. | Not water-soluble, often used in organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing 3-Mercapto-1,2,4-triazole Solutions
-
Solvent Selection: Whenever possible, use deoxygenated aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). If an aqueous solution is necessary, use deoxygenated water and consider buffering the solution to a slightly acidic pH (e.g., pH 6.0-6.5).
-
Deoxygenation of Solvents: To deoxygenate a solvent, bubble an inert gas (nitrogen or argon) through it for at least 30 minutes.
-
Storage: Store solid 3-mercapto-1,2,4-triazole in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen blanket) at room temperature. For solutions, store in tightly sealed vials with minimal headspace, under an inert atmosphere, and at a low temperature (e.g., 4°C or -20°C for longer-term storage).[7]
-
Handling: When preparing solutions or setting up reactions, work under an inert atmosphere as much as possible.
Protocol 2: Using TCEP to Prevent Disulfide Bond Formation
This protocol is recommended for its effectiveness over a broad pH range and the stability of the reagent.
-
Prepare a TCEP Stock Solution: Dissolve TCEP hydrochloride in deoxygenated water or a suitable buffer to a concentration of 0.5 M. Adjust the pH to 7.0 with NaOH if necessary.[6] Store the stock solution at -20°C.
-
Add TCEP to the 3-mercapto-1,2,4-triazole Solution: Add the TCEP stock solution to your 3-mercapto-1,2,4-triazole solution to a final concentration of 1-5 mM. The exact concentration may need to be optimized for your specific application.
-
Incubation: Allow the solution to stand for 10-15 minutes at room temperature to ensure the reduction of any pre-existing disulfide bonds.
-
Proceed with Experiment: The 3-mercapto-1,2,4-triazole solution is now ready for use in your experiment. TCEP is generally non-reactive with many functional groups, but it is always advisable to check for compatibility with your specific reaction.
Protocol 3: Using DTT to Prevent Disulfide Bond Formation
This protocol is a common and effective method, particularly at neutral to slightly basic pH.
-
Prepare a DTT Stock Solution: Prepare a 1 M stock solution of DTT in deoxygenated water or buffer. Store in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Add DTT to the 3-mercapto-1,2,4-triazole Solution: Add the DTT stock solution to your 3-mercapto-1,2,4-triazole solution to a final concentration of 1-10 mM.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Proceed with Experiment: The solution is now ready for use. Be aware that the free thiols of DTT can potentially interfere with subsequent reactions involving thiol-reactive reagents.
Visualizations
Caption: Experimental workflow for handling 3-mercapto-1,2,4-triazoles to minimize disulfide bond formation.
References
Technical Support Center: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: My overall yield of 3-mercapto-4-n-butyl-1,2,4-triazole is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis.
-
Incomplete Formation of Thiosemicarbazide Intermediate: Ensure the reaction between n-butyl isothiocyanate and formylhydrazine goes to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently warming the mixture.
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Suboptimal Cyclization Conditions: The cyclization of 1-formyl-4-n-butyl-thiosemicarbazide is a critical step. The concentration of the base (e.g., sodium hydroxide) and the reaction temperature are crucial. A low base concentration or insufficient heating can lead to incomplete cyclization. Conversely, excessively harsh conditions can cause degradation of the product. It is recommended to use a 2N NaOH solution and reflux for 3-4 hours.[1]
-
Side Reactions: The formation of byproducts, particularly the isomeric 1,3,4-thiadiazole, can significantly reduce the yield of the desired 1,2,4-triazole. This is more likely to occur under acidic conditions, so maintaining a basic environment during cyclization is essential.
-
Losses During Workup and Purification: Ensure complete precipitation of the product upon acidification. Gradual cooling and allowing sufficient time for precipitation can improve recovery. During recrystallization, use a minimal amount of hot solvent to avoid excessive loss of the product in the mother liquor.
-
Issue 2: Formation of an Unexpected Byproduct
-
Question: I have isolated a byproduct with a different melting point and spectral characteristics from the desired 3-mercapto-4-n-butyl-1,2,4-triazole. What could it be?
-
Answer: A common byproduct in the synthesis of 3-mercapto-1,2,4-triazoles via the cyclization of acylthiosemicarbazides is the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. The formation of the 1,3,4-thiadiazole is favored under acidic conditions, whereas the desired 1,2,4-triazole is formed in basic media. If your reaction conditions accidentally became acidic, or if the initial thiosemicarbazide intermediate was not sufficiently pure, this side reaction could occur. To confirm the identity of the byproduct, you can use spectroscopic methods such as NMR and Mass Spectrometry. To avoid its formation, ensure the cyclization step is carried out in a sufficiently basic solution.
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble obtaining a pure sample of 3-mercapto-4-n-butyl-1,2,4-triazole. What purification strategies are recommended?
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Answer: The primary method for purifying 3-mercapto-4-n-butyl-1,2,4-triazole is recrystallization.
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Solvent Selection: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of mercapto-triazoles. The ideal solvent system should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.
-
Decolorization: If the product is colored, activated charcoal can be used to decolorize the solution during recrystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-mercapto-4-n-butyl-1,2,4-triazole?
A1: The most common and reliable method is a two-step synthesis. The first step involves the reaction of n-butyl isothiocyanate with formylhydrazine to form the intermediate, 1-formyl-4-n-butyl-thiosemicarbazide. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield 3-mercapto-4-n-butyl-1,2,4-triazole.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters are:
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Purity of Reactants: Use pure n-butyl isothiocyanate and formylhydrazine to avoid side reactions.
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Reaction Temperature: The formation of the thiosemicarbazide intermediate is typically carried out at room temperature or with gentle warming. The cyclization step usually requires refluxing.
-
Basicity of the Cyclization Medium: A basic medium (e.g., aqueous sodium hydroxide) is essential for the formation of the 1,2,4-triazole ring.[1]
-
Reaction Time: Adequate reaction time is necessary for both steps to ensure completion. Monitoring the reaction by TLC is highly recommended.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progression.
Q4: What are the expected spectroscopic characteristics of 3-mercapto-4-n-butyl-1,2,4-triazole?
A4: The structure can be confirmed using various spectroscopic methods:
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¹H NMR: Expect to see signals corresponding to the n-butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and a signal for the N-H proton of the triazole ring. The SH proton may show a broad signal or exchange with the solvent.
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¹³C NMR: Signals for the carbons of the n-butyl group and the two distinct carbons of the triazole ring should be observable. The C=S carbon will appear at a characteristic downfield shift.
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IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chain, C=N stretching of the triazole ring, and C=S stretching. The absence of a C=O stretching band from the formyl group of the intermediate confirms cyclization.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of analogous 4-alkyl-3-mercapto-1,2,4-triazoles found in the literature. These can serve as a guideline for optimizing the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole.
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Thiosemicarbazide Formation | Alkyl isothiocyanate, Acid hydrazide | Ethanol | - | Reflux | 1-4 | >90 | General procedure |
| 2. Cyclization | 1-Acyl-4-alkyl-thiosemicarbazide | Aqueous NaOH (2N) | NaOH | Reflux | 3-8 | 60-88 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Formyl-4-n-butyl-thiosemicarbazide (Intermediate)
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In a round-bottom flask equipped with a magnetic stirrer, dissolve formylhydrazine (10 mmol) in absolute ethanol (30 mL).
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To this solution, add n-butyl isothiocyanate (10 mmol) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The resulting white precipitate of 1-formyl-4-n-butyl-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole (Final Product)
-
Suspend the dried 1-formyl-4-n-butyl-thiosemicarbazide (8 mmol) in a 2N aqueous solution of sodium hydroxide (40 mL).
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Heat the mixture to reflux with constant stirring for 4 hours. During this time, the solid will dissolve.
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After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.
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Acidify the cold solution to pH 5-6 with dilute hydrochloric acid.
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A white precipitate of 3-mercapto-4-n-butyl-1,2,4-triazole will form.
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Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-mercapto-4-n-butyl-1,2,4-triazole.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole.
Postulated Anti-inflammatory Signaling Pathway
Derivatives of 1,2,4-triazole have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of the COX-2 enzyme and subsequent modulation of the NF-κB signaling pathway.
Caption: Postulated anti-inflammatory mechanism of 3-mercapto-4-n-butyl-1,2,4-triazole.
References
Technical Support Center: 1,2,4-Triazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-triazoles?
A1: The most common classical methods for synthesizing 1,2,4-triazoles are the Pellizzari reaction and the Einhorn-Brunner reaction.[1][2] Modern methods often involve metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions, which can offer higher yields and milder reaction conditions.[3][4][5][6]
Q2: What are the typical challenges encountered during 1,2,4-triazole synthesis?
A2: Common challenges include low reaction yields, the need for high temperatures and long reaction times, the formation of isomeric mixtures (especially in the Einhorn-Brunner reaction), and difficulties in product purification.[7][8]
Q3: How can I improve the yield of my 1,2,4-triazole synthesis?
A3: Optimizing reaction parameters such as temperature, reaction time, and catalyst choice can significantly improve yields. For classical methods like the Pellizzari reaction, microwave irradiation has been shown to increase yields and reduce reaction times.[8] For modern syntheses, careful selection of the catalyst and ligands is crucial. Ensuring the purity of starting materials and maintaining an inert atmosphere can also prevent side reactions and improve the overall yield.
Q4: How do I purify my synthesized 1,2,4-triazole?
A4: Purification of 1,2,4-triazoles typically involves techniques such as recrystallization, column chromatography, or distillation. The choice of method depends on the physical properties of the triazole derivative (e.g., solid or liquid) and the nature of the impurities. Washing the crude product with appropriate solvents to remove unreacted starting materials and byproducts is a common initial purification step.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of 1,2,4-triazoles.
Low or No Product Yield
Problem: My reaction has resulted in a very low yield or no desired product at all.
Possible Causes & Solutions:
-
Sub-optimal Reaction Temperature:
-
Pellizzari Reaction: This reaction often requires high temperatures, sometimes exceeding 200°C, for successful cyclization.[8] If the temperature is too low, the reaction may not proceed to completion. Consider gradually increasing the reaction temperature while monitoring for product formation and decomposition.
-
Einhorn-Brunner Reaction: While it may proceed at lower temperatures than the Pellizzari reaction, an inadequate temperature can still lead to low yields. Optimization of the temperature profile is recommended.
-
Modern Catalyzed Reactions: The optimal temperature is highly dependent on the specific catalyst and substrates used. Consult the literature for the recommended temperature range for your specific reaction.
-
-
Insufficient Reaction Time:
-
Many 1,2,4-triazole syntheses, particularly the classical methods, can require several hours to reach completion.[8] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion before workup.
-
-
Purity of Starting Materials:
-
Impurities in the starting materials (amides, hydrazides, nitriles, etc.) can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired 1,2,4-triazole. Ensure all starting materials are of high purity. Recrystallization or distillation of starting materials may be necessary.
-
-
Inappropriate Solvent:
-
The choice of solvent can significantly impact the reaction rate and yield. For many syntheses, high-boiling point solvents are required to achieve the necessary reaction temperatures. Ensure the chosen solvent is appropriate for the reaction conditions and does not react with the starting materials or reagents.
-
-
Catalyst Inactivity (for catalyzed reactions):
-
If you are performing a catalyzed reaction, the catalyst may be inactive or poisoned. Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Formation of Side Products or Isomeric Mixtures
Problem: My reaction is producing significant amounts of side products or an inseparable mixture of isomers.
Possible Causes & Solutions:
-
Side Reactions:
-
At the high temperatures often required for classical syntheses, side reactions such as decomposition of starting materials or intermediates can occur. The use of microwave-assisted synthesis can sometimes minimize side product formation by reducing the overall reaction time.[8]
-
In some cases, the intermediate acylamidrazone may cyclize to form an oxadiazole instead of the desired triazole.[8] Careful control of reaction conditions, such as pH and temperature, can help to favor the formation of the 1,2,4-triazole.
-
-
Isomer Formation (Einhorn-Brunner Reaction):
-
The Einhorn-Brunner reaction is known to produce a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles when using unsymmetrical diacylamines.[7] The regioselectivity is influenced by the electronic and steric properties of the substituents. To obtain a single isomer, it may be necessary to use a symmetrical diacylamine or explore alternative synthetic routes that offer better regiocontrol.
-
Purification Difficulties
Problem: I am having trouble purifying my 1,2,4-triazole from the reaction mixture.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities:
-
If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography to improve separation. Sometimes, converting the triazole to a salt and then back to the neutral form can aid in purification.
-
-
Product Insolubility or High Polarity:
-
Some 1,2,4-triazoles are highly polar and may be difficult to extract from aqueous workup solutions. Multiple extractions with a suitable organic solvent may be necessary. In some cases, evaporation of the aqueous layer and subsequent purification of the solid residue may be required.
-
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for various 1,2,4-triazole synthesis methods.
| Synthesis Method | Starting Materials | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Pellizzari Reaction | Amide + Acyl Hydrazide | Low to Moderate | Long | High (>200) | Microwave irradiation can improve yield and reduce time.[8] |
| Einhorn-Brunner Reaction | Diacylamine + Hydrazine | Moderate to Good | Variable | Moderate | Can produce isomeric mixtures.[7] |
| From Nitriles & Hydrazides | Nitrile + Hydrazide | Good to Excellent | 4 - 12 | 150 (Microwave) | A modern and efficient method.[1] |
| Copper-catalyzed | Amidine + Amine/DMF | up to 91% | 12 - 24 | 80 - 120 | Offers good functional group tolerance.[4][9] |
| Metal-free (Iodine-mediated) | Hydrazone + Amine | up to 92% | 12 | 80 | Avoids the use of metal catalysts.[4] |
Experimental Protocols
General Protocol for Pellizzari Reaction (Thermal Conditions)
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the amide (1.0 eq) and the acyl hydrazide (1.0 eq).
-
Heating: Heat the mixture to a high temperature (typically 200-250°C) in an oil bath or a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to complete.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may solidify upon cooling.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
General Protocol for Einhorn-Brunner Reaction
-
Reactant Mixture: In a round-bottom flask, dissolve the diacylamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography or recrystallization to isolate the 1,2,4-triazole product(s).
Visualizations
Troubleshooting Workflow for Low Yield in 1,2,4-Triazole Synthesis
Caption: A logical workflow for troubleshooting low product yield in 1,2,4-triazole synthesis.
Pellizzari Reaction Pathway
Caption: Simplified reaction pathway for the Pellizzari synthesis of 1,2,4-triazoles.
References
- 1. scispace.com [scispace.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. isres.org [isres.org]
enhancing the stability of 3-mercapto-4-n-butyl-1,2,4-triazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-mercapto-4-n-butyl-1,2,4-triazole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of 3-mercapto-4-n-butyl-1,2,4-triazole solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in solution | Oxidation: The mercapto group is susceptible to oxidation, especially in the presence of air or oxidizing agents, leading to the formation of disulfides. | - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.[1][2][3] |
| Hydrolysis: The triazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures.[4] | - Maintain the pH of the solution within the optimal stability range (near neutral, pH 6-8). - Use appropriate buffer systems to control the pH. - Avoid high temperatures during storage and experiments. | |
| Photodegradation: Exposure to UV or visible light can induce degradation of the compound.[5][6] | - Store solutions in amber vials or protect them from light using aluminum foil. - Perform experiments under low-light conditions whenever possible. | |
| Precipitation of the compound from solution | Low Solubility: The compound may have limited solubility in certain solvents, especially at lower temperatures. | - Use a co-solvent system to increase solubility. - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. - Filter the solution after preparation to remove any undissolved particles. |
| pH-dependent Solubility: The solubility of the compound may vary significantly with the pH of the solution. | - Determine the pKa of the compound and adjust the pH to a range where it is most soluble. - Use a buffer to maintain the desired pH. | |
| Inconsistent experimental results | Inconsistent Solution Preparation: Variations in solvent quality, pH, or concentration can lead to variability in results. | - Use high-purity solvents and reagents. - Prepare fresh solutions for each experiment. - Accurately measure and control the pH of all solutions. |
| Degradation during analysis: The compound may degrade during analytical procedures, such as HPLC analysis. | - Use a stability-indicating analytical method. - Minimize the run time of the analysis. - Keep sample vials in a cooled autosampler. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-mercapto-4-n-butyl-1,2,4-triazole in solution?
A1: The primary degradation pathway is typically the oxidation of the mercapto (-SH) group to form a disulfide dimer. Other potential degradation pathways include hydrolysis of the triazole ring under harsh pH and temperature conditions, and photodegradation upon exposure to light.[4][5]
Q2: What are the optimal storage conditions for solutions of 3-mercapto-4-n-butyl-1,2,4-triazole?
A2: To maximize stability, solutions should be stored at low temperatures (2-8 °C), protected from light by using amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The pH of the solution should be maintained in the range of 6-8.
Q3: How can I monitor the stability of my 3-mercapto-4-n-butyl-1,2,4-triazole solution?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[7] This method should be able to separate the intact compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the degradation and determine the shelf-life.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: Avoid using solvents or excipients with oxidizing properties. Additionally, be cautious with strongly acidic or basic excipients that could alter the pH of the solution and accelerate hydrolysis. It is advisable to perform compatibility studies with any new excipients.
Q5: What are the signs of degradation in my solution?
A5: Visual signs of degradation can include a change in color, the formation of a precipitate, or a decrease in the measured concentration of the active compound. Chromatographic analysis (e.g., HPLC) is the most reliable way to detect and quantify degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of 3-mercapto-4-n-butyl-1,2,4-triazole under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 3-mercapto-4-n-butyl-1,2,4-triazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-mercapto-4-n-butyl-1,2,4-triazole from its degradation products.
Methodology:
-
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A suitable gradient to ensure separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways for 3-mercapto-4-n-butyl-1,2,4-triazole.
Caption: General workflow for a forced degradation study.
Caption: A logical approach to troubleshooting stability issues.
References
- 1. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Alkyl-3-Mercapto-1,2,4-Triazoles
The 4-alkyl-3-mercapto-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer, antifungal, and antimicrobial properties. The information is targeted towards researchers, scientists, and drug development professionals.
Structure-Activity Relationship (SAR) Overview
The biological activity of 4-alkyl-3-mercapto-1,2,4-triazoles can be significantly influenced by the nature of the alkyl substituent at the N4 position, as well as modifications at the 3-mercapto and 5-positions of the triazole ring.
Anticancer Activity
The anticancer potential of this class of compounds is a key area of investigation. The SAR studies reveal that the cytotoxic effects are often dependent on the cell line and the specific substitutions on the triazole core.
A series of 3-alkylsulfanyl-1,2,4-triazole derivatives have shown moderate to promising antiproliferative activities against various human cancer cell lines, including breast, lung, and ovarian cancer.[1] For instance, certain 3-(alkylsulfanyl)-4,5-disubstituted-4H-1,2,4-triazoles have demonstrated notable cytotoxic activity. One study reported that a compound with a 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole structure exhibited significant anticancer activity against MCF-7 and Caco-2 cancer cell lines.[2]
The introduction of bulky or aromatic groups at the N4 position can influence activity. While the core topic is 4-alkyl derivatives, it is noteworthy that 4-amino-5-aryl-4H-1,2,4-triazole derivatives have also been studied for their anticancer properties.[3]
Antifungal Activity
1,2,4-Triazoles are renowned for their antifungal properties, with several commercial drugs belonging to this class. The SAR of 4-alkyl-3-mercapto-1,2,4-triazoles in this context is of significant interest for developing new and more effective antifungal agents.[4]
Studies have shown that modifications at the N4 position can modulate the antifungal potency. For example, in a series of 1,2,4-triazole derivatives, the nature of the substituent at the N4 position played a crucial role in their activity against various fungal strains. While specific data for 4-alkyl-3-mercapto derivatives is dispersed, the general trend indicates that the size and lipophilicity of the N4-substituent can impact the compound's ability to interact with the fungal target, often the lanosterol 14α-demethylase enzyme.[5]
The following table summarizes the antifungal activity of some 1,2,4-triazole derivatives, highlighting the importance of substitution patterns.
| Compound ID | N4-Substituent | C3-Substituent | C5-Substituent | Organism | Activity (MIC/EC50) | Reference |
| 1n | Varied | Varied | Varied | Candida albicans | MIC80: 0.0156 µg/mL | [6] |
| 7a | Varied | Varied | Varied | Various fungal strains | MIC: 0.0313–1 µg/mL | [6] |
| 5k | Varied | Oxime ether & cyclopropyl moieties | Varied | Fusarium graminearum | EC50: 1.22 µg/mL | [7] |
| 8d | Amino acid fragment | Varied | Varied | Physalospora piricola | EC50: 10.808 µg/mL | [5] |
| 8k | Amino acid fragment | Varied | Varied | Physalospora piricola | EC50: 10.126 µg/mL | [5] |
Antimicrobial Activity
The 4-alkyl-3-mercapto-1,2,4-triazole scaffold has also been explored for its antibacterial activity. The SAR in this area often points to the importance of the overall molecular shape, lipophilicity, and the presence of specific pharmacophoric features that can interact with bacterial targets.
Derivatives of 4-amino-1,2,4-triazoles have been reported to exhibit antibacterial properties.[8] For instance, Schiff bases of 1,2,4-triazoles have shown antimicrobial potential against both Gram-positive and Gram-negative bacteria.[6] The introduction of different substituents on the triazole ring can lead to compounds with potent activity, sometimes comparable to standard antibiotics.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are representative protocols for the evaluation of anticancer and antifungal activities of 4-alkyl-3-mercapto-1,2,4-triazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium.
-
The cells are treated with the test compounds at different concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Antifungal Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
1. Fungal Strains and Media:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
A standardized inoculum is prepared in RPMI-1640 medium buffered with MOPS.
2. Compound Preparation:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
A positive control (fungal suspension without the compound) and a negative control (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the positive control. The growth inhibition is assessed visually or by measuring the absorbance at a specific wavelength.
Visualizations
The following diagrams illustrate key concepts related to the SAR studies of 4-alkyl-3-mercapto-1,2,4-triazoles.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 3-Mercapto-1,2,4-Triazole Derivatives and Other Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of various triazole-based compounds, with a particular focus on derivatives of 3-mercapto-1,2,4-triazole. The information presented is collated from multiple studies to aid in the evaluation of these compounds for potential therapeutic applications, particularly in oncology. Triazole derivatives are a significant class of heterocyclic compounds that have been extensively researched for their diverse biological activities, including anticancer properties.[1][2][3][4] This guide summarizes key experimental data on their cytotoxic effects against various cancer cell lines and outlines the methodologies employed in these studies.
Comparative Cytotoxicity Data
The cytotoxic activity of various triazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC₅₀ values for several 3-mercapto-1,2,4-triazole derivatives and other triazole compounds from various studies. A lower IC₅₀ value indicates a higher cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Mercapto-1,2,4-Triazole Derivatives | Derivative with 3,4,5-trimethoxy moiety | SKOV3 (Ovarian Cancer) | 3.02 | [5][6] |
| Derivative with 3,4,5-trimethoxy moiety | A549 (Lung Cancer) | Not specified, but active | [5][6] | |
| Derivative with 3,4,5-trimethoxy moiety | MCF7 (Breast Cancer) | Not specified, but active | [5][6] | |
| N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-chlorophenyl)acetamide (3c) | HeLa (Cervical Cancer) | 3.2 ± 0.6 | [7] | |
| General 3-mercapto-1,2,4-triazole derivatives | A549, MCF7, SKOV3 | 3.02 - 15.37 | [5][6] | |
| Other Triazole Derivatives | Diniconazole | K562 (Leukemia) | Most susceptible among tested TAFs | [8] |
| Quinazolinone-Triazole Hybrid (6a) | MCF-7 (Breast Cancer) | Highest activity among tested hybrids | [1] | |
| 1,2,3-Triazole Derivative (T5) | HeLa (Cervical Cancer) | 8.7 | [2] | |
| 1,2,3-Triazole Derivative (T3) | HeLa (Cervical Cancer) | 10.5 | [2] | |
| 1,2,3-Triazole Derivative (T1) | HeLa (Cervical Cancer) | 15.2 | [2] | |
| Posaconazole | HepG2 (Liver Cancer) | Cytotoxic starting at 20 µM | [9] | |
| Ketoconazole | HepG2 (Liver Cancer) | Cytotoxic starting at 50 µM | [9] | |
| Fluconazole | HepG2 (Liver Cancer) | Not cytotoxic up to 100 µM | [9] | |
| Voriconazole | HepG2 (Liver Cancer) | Not cytotoxic up to 100 µM | [9] |
Experimental Protocols
The evaluation of the cytotoxic activity of the triazole compounds cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the triazole derivatives (e.g., ranging from 0.1 to 100 µM) for a specified duration, typically 24, 48, or 72 hours.[2]
-
MTT Incubation: Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[2] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mechanistic Insights
Several studies have delved into the mechanisms underlying the cytotoxic effects of these triazole derivatives. For instance, some 3-mercapto-1,2,4-triazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[5][6] The induction of apoptosis has been confirmed through assays such as Annexin V-FITC/propidium iodide staining.[5] Furthermore, some triazole compounds have been observed to generate reactive oxygen species (ROS) and reduce the mitochondrial membrane potential, suggesting the involvement of mitochondrial pathways in the apoptotic process.[7][8]
Visualizing the Experimental Workflow and Apoptotic Pathway
To better illustrate the processes involved in cytotoxicity testing and the subsequent cellular response, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the cytotoxicity of triazole compounds.
Caption: A simplified signaling pathway illustrating triazole-induced apoptosis.
Conclusion
The available data indicate that 3-mercapto-1,2,4-triazole derivatives exhibit significant cytotoxic activity against a variety of cancer cell lines, with some derivatives showing IC₅₀ values in the low micromolar range.[5][6][7] Their potency appears to be comparable to or, in some cases, greater than other classes of triazole compounds. The mechanism of action for many of these cytotoxic triazoles involves the induction of apoptosis through pathways that can include the generation of reactive oxygen species and disruption of mitochondrial function.[7][8] Further research, including in vivo studies and structural optimization, is warranted to fully elucidate the therapeutic potential of these promising compounds as anticancer agents.[2]
References
- 1. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmtlm.org [ijmtlm.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Comparative cytotoxic effects of five commonly used triazole alcohol fungicides on human cells of different tissue types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
in vivo efficacy of 3-mercapto-4-n-butyl-1,2,4-triazole versus commercial fungicides
A detailed guide for researchers on the performance of a novel triazole fungicide in comparison to commercial alternatives, supported by experimental data.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of highly effective agricultural fungicides. These compounds primarily act as demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This guide provides a comparative analysis of the in vivo efficacy of a specific triazole derivative against commercially available fungicides. Due to a lack of publicly available in vivo field data for 3-mercapto-4-n-butyl-1,2,4-triazole, this guide will focus on the closely related compound, 4-n-butyl-1,2,4-triazole , for which experimental data is available. The fungicidal activity of this compound will be compared with other established commercial triazole fungicides.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of 4-n-butyl-1,2,4-triazole (RH-124) in controlling wheat leaf rust (Puccinia recondita) as documented in field trials.
Table 1: Efficacy of Foliar Application of 4-n-butyl-1,2,4-triazole on Wheat Leaf Rust Severity and Yield
| Treatment | Application Rate (a.i./ha) | Number of Sprays | Mean Rust Severity (%) | Grain Yield ( kg/ha ) |
| 4-n-butyl-1,2,4-triazole | 1.6 L | 1 | 10.5 | 3,250 |
| 4-n-butyl-1,2,4-triazole | 1.6 L | 2 | 5.2 | 3,480 |
| Unsprayed Control | - | 0 | 65.8 | 2,150 |
Table 2: Efficacy of Soil Application of 4-n-butyl-1,2,4-triazole on Wheat Leaf Rust Severity and Yield
| Treatment | Application Rate (a.i./ha) | Mean Rust Severity (%) | Grain Yield ( kg/ha ) |
| 4-n-butyl-1,2,4-triazole | 0.8 L | 25.3 | 2,850 |
| Unsprayed Control | - | 65.8 | 2,150 |
Experimental Protocols
The data presented above is based on microplot field experiments conducted in North India.
Objective: To evaluate the efficacy of 4-n-butyl-1,2,4-triazole in controlling brown leaf rust (Puccinia recondita) of wheat.
Experimental Design:
-
Plot Size: Microplots.
-
Wheat Cultivar: A cultivar susceptible to brown leaf rust was used.
-
Treatments:
-
Foliar application: 4-n-butyl-1,2,4-triazole was applied as a spray at a rate of 1.6 L active ingredient per hectare. Treatments included single and double spray applications.
-
Soil application: 4-n-butyl-1,2,4-triazole was applied to the soil at a rate of 0.8 L active ingredient per hectare.
-
Control: Unsprayed plots were maintained for comparison.
-
-
Data Collection:
-
Disease Severity: The percentage of leaf area infected with rust was visually assessed.
-
Grain Yield: The grain yield from each plot was harvested and weighed.
-
Signaling Pathways and Mechanisms of Action
Triazole fungicides, including 4-n-butyl-1,2,4-triazole, inhibit the cytochrome P450 enzyme 14α-demethylase. This enzyme is critical in the fungal sterol biosynthesis pathway, specifically for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.
A Comparative Guide to the Performance of 3-mercapto-4-n-butyl-1,2,4-triazole and its Analogs as Corrosion Inhibitors
This guide provides a comparative analysis of the corrosion inhibition performance of 3-mercapto-4-n-butyl-1,2,4-triazole and structurally related compounds. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering who are interested in the development and application of corrosion inhibitors. The data presented is compiled from various experimental studies and is summarized for ease of comparison.
Performance Overview
Triazole derivatives are a well-established class of organic corrosion inhibitors, known for their ability to form protective films on metal surfaces. Their efficacy is largely attributed to the presence of nitrogen and sulfur heteroatoms, which act as adsorption centers on the metal. The specific molecular structure, including the nature of substituent groups, plays a crucial role in determining the inhibition efficiency. This guide focuses on 3-mercapto-4-n-butyl-1,2,4-triazole and compares its performance with other substituted mercapto-triazoles.
Quantitative Performance Data
The following tables summarize the key performance metrics for various triazole-based corrosion inhibitors as reported in the literature. The data is primarily derived from electrochemical and weight loss measurements.
Table 1: Inhibition Efficiency of Triazole Derivatives from Potentiodynamic Polarization and Weight Loss Methods
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) | Mild Steel | 1N H₂SO₄ | Not Specified | Not Specified | Not Specified | [1] |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1 M HCl | Optimal | 303 | 97 | [1][2] |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | Mild Steel | 1 M HCl | 0.5 mM | 303 | 97.1 | [3] |
| 3-ethyl-4-amino-5-mercapto-1,2,4-triazole (EAMT) | 6061 Al-15% SiC(p) Composite | 0.5 M H₂SO₄ | 400 ppm | Not Specified | 85 | [4] |
| 3-methyl-4-amino-5-mercapto-1,2,4-triazole (MAMT) | 6061 Al Alloy | 0.5 M NaOH | Optimal | 303 | Decreases with increasing temp. | [5][6] |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 1.5 g/L | Not Specified | Highest among tested concentrations | [7] |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 303 | 84.4 | [8] |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | 303 | 86.4 | [8] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Corrosion Current Density (Icorr) (A/cm²) | Corrosion Potential (Ecorr) (V vs. SCE) | Reference |
| 3-ethyl-4-amino-5-mercapto-1,2,4-triazole (EAMT) | 6061 Al-15% SiC(p) Composite | 0.5 M H₂SO₄ | Increasing | Decreases | Shifts to more negative | [4] |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 1.5 g/L | Lowest | Not Specified | [7] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Reference |
| 3-ethyl-4-amino-5-mercapto-1,2,4-triazole (EAMT) | 6061 Al-15% SiC(p) Composite | 0.5 M H₂SO₄ | Increasing | Increases | Not Specified | [4] |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 1.5 g/L | Largest | Not Specified | [7] |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | Increased Significantly | Not Specified | [8] |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3 mmol/L | Increased Significantly | Not Specified | [8] |
Experimental Protocols
A summary of the typical experimental methodologies employed in the cited studies is provided below.
The weight loss method is a straightforward technique to determine corrosion rates and inhibitor efficiency.
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with various grades of emery paper, degreased with a solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a set duration.
-
Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution), washed, dried, and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Immersion Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat. The setup typically consists of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6][9]
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.[6]
-
A potential scan is then applied at a slow scan rate (e.g., 1 mV/s) in both the anodic and cathodic directions relative to the OCP.[6]
-
The resulting current is measured as a function of the applied potential, generating a Tafel plot.
-
Corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes are extrapolated from the plot.
-
The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS):
-
The working electrode is stabilized at its OCP in the test solution.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[4][6]
-
The impedance data is recorded and often represented as Nyquist or Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data.
-
Key parameters extracted from the model include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
The inhibition efficiency can be calculated from the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in corrosion inhibition studies.
Caption: General workflow for evaluating corrosion inhibitor performance.
Caption: Conceptual diagram of the corrosion inhibition mechanism by adsorption.
Conclusion
The reviewed studies demonstrate that 3-mercapto-4-n-butyl-1,2,4-triazole and its analogs are effective corrosion inhibitors for various metals and alloys in different corrosive environments. The inhibition efficiency is dependent on the molecular structure, concentration of the inhibitor, temperature, and the specific metal-environment system. Generally, these compounds function by adsorbing onto the metal surface to form a protective barrier, which hinders both anodic and cathodic reactions. Electrochemical methods like potentiodynamic polarization and EIS are powerful tools for elucidating the inhibition mechanism and quantifying the performance of these inhibitors. Further research could focus on direct comparative studies of these inhibitors under identical conditions to provide a more definitive ranking of their performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. matsc.ktu.lt [matsc.ktu.lt]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Safety Operating Guide
Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 3-mercapto-4-n-butyl-1,2,4-triazole, a compound combining the chemical properties of a triazole and a mercaptan. The following procedures are designed for researchers, scientists, and drug development professionals to handle this substance responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle 3-mercapto-4-n-butyl-1,2,4-triazole with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] The pungent odor characteristic of mercaptans serves as a natural warning sign for potential exposure.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][6]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][6]
-
Respiratory Protection: If working outside a fume hood or if dust or aerosols may be generated, use a NIOSH-approved respirator.[1][3]
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Plan
The primary and mandated method for the disposal of 3-mercapto-4-n-butyl-1,2,4-triazole is through an approved hazardous waste disposal facility.[1][7][8][9] Do not discharge this chemical into drains or the environment.[2]
-
Waste Collection:
-
Collect waste 3-mercapto-4-n-butyl-1,2,4-triazole in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
-
Labeling:
-
Arrange for Pickup:
Chemical Inactivation (Pre-treatment)
In some instances, and only if permitted by your institution's EHS guidelines and local regulations, chemical inactivation of small quantities of mercaptans can be performed as a pre-treatment step to reduce their hazard before collection. This should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol for Oxidation of Mercaptans:
A common method for the destruction of small quantities of thiols (mercaptans) is through oxidation.[11] This procedure converts the foul-smelling mercaptan into less odorous sulfonic acids or other oxidized sulfur compounds.
-
Materials:
-
Waste 3-mercapto-4-n-butyl-1,2,4-triazole
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%) or calcium hypochlorite.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., beaker or flask) of a size that it is never more than half full.
-
pH paper or pH meter.
-
-
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
For each 1 gram of the mercaptan waste, prepare a solution of at least 100 mL of water.
-
Slowly, and with constant stirring, add the sodium hypochlorite solution to the aqueous mercaptan mixture. The reaction can be exothermic, so the addition should be gradual to control the temperature.
-
Maintain the pH of the reaction mixture in the alkaline range (pH > 10) by adding sodium hydroxide solution as needed. This helps to prevent the formation of volatile and toxic intermediates.
-
Continue stirring the mixture for at least 2 hours to ensure the reaction is complete.
-
Test for the absence of mercaptan odor.
-
The resulting solution must still be collected as hazardous waste and disposed of through your institution's EHS office, as it will contain the oxidized product and other chemicals.
-
The following table summarizes common chemical treatments for mercaptans.
| Treatment Method | Reagent | Reaction Principle | Key Considerations |
| Oxidation | Sodium Hypochlorite (NaOCl), Hydrogen Peroxide (H₂O₂) | Converts mercaptans to less odorous sulfonic acids or disulfides.[4][5][11] | Reaction can be exothermic; control addition rate. Best performed in an alkaline solution. |
| Caustic Treatment | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Neutralizes the acidic mercaptan, forming a salt.[4][5] | Effective for removal from gas streams but may not fully destroy the compound. |
| Adsorption | Activated Carbon (impregnated with alkali solution) | Physically adsorbs mercaptans onto a solid support.[12] | Can be used as a polishing step after wet scrubbing. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-mercapto-4-n-butyl-1,2,4-triazole.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 5. chemicalproductsokc.com [chemicalproductsokc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. watson-int.com [watson-int.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. epfl.ch [epfl.ch]
- 12. Sulfides/Mercaptans - [crcleanair.com]
Personal protective equipment for handling 3-mercapto-4-n-butyl 1,2,4-triazole
This document provides immediate safety, handling, and disposal protocols for 3-mercapto-4-n-butyl-1,2,4-triazole, based on the available data for the parent compound, 3-mercapto-1,2,4-triazole. Researchers, scientists, and drug development professionals should use this information as a primary safety resource.
Disclaimer: The following information is primarily based on the safety data for 3-mercapto-1,2,4-triazole. The n-butyl substitution may alter the toxicological and physical properties. A comprehensive risk assessment specific to 3-mercapto-4-n-butyl-1,2,4-triazole is highly recommended before use.
Hazard Identification and Classification
The primary hazards associated with the parent compound, 3-mercapto-1,2,4-triazole, are summarized below. Users should assume the butyl-substituted compound presents similar risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling 3-mercapto-4-n-butyl-1,2,4-triazole.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[6] A face shield should be worn where splashing is possible.[7] | To prevent eye irritation or serious eye damage from splashes or airborne particles.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber, nitrile) inspected prior to use.[6][7] Fire/flame resistant and impervious clothing.[6] A lab coat must be worn. | To prevent skin irritation and potential allergic reactions upon contact.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] | To prevent respiratory tract irritation.[3][4] |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step procedures must be followed to minimize exposure and ensure safe handling and disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.[6]
-
Pre-Handling Check: Before starting work, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Dispensing: Avoid creating dust when handling the solid form.[6] Use spark-proof tools.[6]
-
Hygiene: Wash hands thoroughly after handling.[3][4][5] Do not eat, drink, or smoke in the work area.[3][4][6]
2. Spill Management:
-
Evacuation: Evacuate personnel from the immediate spill area.[6]
-
Ventilation: Ensure adequate ventilation.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains.[6]
-
Clean-up: For solid spills, sweep up and shovel into suitable, closed containers for disposal.[3][4] Avoid generating dust.
3. First Aid Measures:
-
If Inhaled: Move the person into fresh air.[3][4][6] If breathing is difficult, give oxygen.[6] Seek medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3][4][6] Remove contaminated clothing.[3][4][6] If skin irritation occurs, get medical advice.[3][4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][4][5][6] Remove contact lenses, if present and easy to do.[3][4][5][6] Continue rinsing for at least 15 minutes and seek medical attention.[3][4][6]
-
If Swallowed: Rinse mouth with water.[3][4][6] Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[3][4]
4. Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
5. Disposal:
-
Waste Classification: This material should be considered hazardous waste.
-
Disposal Method: Dispose of the contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][6] Do not dispose of it into the environment.[3][4]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 3-mercapto-4-n-butyl-1,2,4-triazole.
References
- 1. 3-Mercapto-1,2,4-triazole | C2H3N3S | CID 2723802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. watson-int.com [watson-int.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
